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Foundational

what is the chemical structure of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

An In-Depth Technical Guide to (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic Acid Executive Summary (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a fascinating and complex chiral molecule belonging to the famil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic Acid

Executive Summary

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a fascinating and complex chiral molecule belonging to the family of substituted pipecolic acid derivatives. Its structure incorporates several key functional groups: a carboxylic acid, a secondary alcohol, and a delta-lactam within a six-membered piperidine ring. This unique combination of features makes it a molecule of significant interest for researchers in medicinal chemistry, chemical biology, and drug development. The constrained cyclic structure, coupled with specific stereochemistry at the C2 and C3 positions, provides a rigid scaffold that can be exploited for the design of highly specific enzyme inhibitors, peptidomimetics, and other biologically active agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, proposed synthetic strategies, and methods for its characterization, contextualizing its potential within the broader landscape of heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for specific molecular recognition and interaction with biological targets like receptors and enzymes. When this ring incorporates a carboxylic acid at the 2-position, it becomes a derivative of pipecolic acid, a non-proteinogenic amino acid.

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid builds upon this foundation by introducing two additional features:

  • A hydroxyl group at the C3 position, which can act as both a hydrogen bond donor and acceptor, enhancing binding affinity and selectivity.

  • A 6-oxo group (lactam) , which planarizes part of the ring and introduces a polar amide bond, further influencing the molecule's conformation and interaction potential.

The specific (2S,3S) stereochemistry dictates a cis relationship between the carboxylic acid and the hydroxyl group, creating a unique spatial arrangement for potential applications.

Chemical Structure and Physicochemical Properties

Molecular Structure and Stereochemistry

The formal IUPAC name for this compound is (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. The stereochemical descriptors indicate that at chiral center C2, the carboxylic acid group is in the S configuration, and at chiral center C3, the hydroxyl group is also in the S configuration relative to the other substituents on the ring.

Caption: 2D structure of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₉NO₄Calculated
Molecular Weight 159.14 g/mol Calculated
IUPAC Name (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid-
InChI InChI=1S/C6H9NO4/c8-4-2-1-3(7-5(4)10)6(11)12/h3,8H,1-2H2,(H,7,10)(H,11,12)/t3-/m0/s1Predicted
InChIKey Predicted based on structurePredicted
SMILES O=C1NCC1Predicted
Topological Polar Surface Area 86.7 ŲPredicted
Hydrogen Bond Donors 3 (NH, OH, COOH)Calculated
Hydrogen Bond Acceptors 4 (2x C=O, 2x OH)Calculated
Predicted LogP -1.5 to -2.0Predicted

Synthesis and Derivatization Strategies

The stereoselective synthesis of highly substituted piperidines is a significant challenge in organic chemistry. A plausible synthetic route to (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid would likely start from a chiral precursor that already contains the necessary stereocenters or allows for their stereocontrolled introduction.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve a late-stage cyclization to form the lactam ring. The key disconnection is the amide bond, leading back to a linear amino acid precursor. The stereocenters could originate from a chiral pool starting material, such as a carbohydrate or an amino acid.

retrosynthesis target (2S,3S)-3-hydroxy-6-oxopiperidine- 2-carboxylic acid (Target) linear_precursor Linear δ-amino-γ-hydroxy- α-keto acid derivative target->linear_precursor Lactamization chiral_pool Chiral Pool Precursor (e.g., D-Glutamic Acid or a protected sugar) linear_precursor->chiral_pool Functional Group Interconversion

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

Drawing inspiration from methodologies used to synthesize related substituted piperidines, such as the synthesis of a 6-methyl-3-hydroxy-piperidine-2-carboxylic acid derivative from D-glucose[4], a hypothetical multi-step synthesis can be proposed. This protocol is illustrative and would require extensive laboratory optimization.

Objective: To synthesize (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid from a protected L-glutamic acid derivative.

Rationale: L-glutamic acid provides the C2 stereocenter and the carbon backbone. The strategy involves selective reduction, introduction of the C3 hydroxyl group with stereocontrol, and final deprotection/cyclization.

Step-by-Step Methodology:

  • Protection of L-Glutamic Acid:

    • Procedure: React L-glutamic acid with a suitable protecting group for the amine (e.g., Boc anhydride) and esterify both carboxylic acids (e.g., to methyl esters).

    • Causality: Protection is essential to prevent side reactions and to direct the reactivity of the functional groups in subsequent steps.

  • Selective Reduction of the Side-Chain Ester:

    • Procedure: Carefully reduce the γ-methyl ester to a primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid to avoid reducing the α-ester.

    • Causality: This step sets up the carbon that will eventually become C5 of the piperidine ring. Selectivity is key to preserving the other ester for later modification.

  • Oxidation and α-Hydroxylation:

    • Procedure: Oxidize the primary alcohol to an aldehyde (e.g., using Dess-Martin periodinane). Subsequently, perform a stereoselective α-hydroxylation of the corresponding enolate of the α-ester. This is a critical and challenging step that may require a chiral auxiliary or catalyst to achieve the desired (3S) stereochemistry.

    • Causality: This sequence introduces the required C3 hydroxyl group with the correct stereochemistry, which is fundamental to the target molecule's identity.

  • Formation of the Linear Amino Acid Precursor:

    • Procedure: Convert the aldehyde to a terminal azide (e.g., via a reductive amination followed by diazotransfer, or by converting the aldehyde to a halide and then displacing with sodium azide).

    • Causality: The azide serves as a masked amine, which is stable to many reaction conditions and can be cleanly reduced to the primary amine just before cyclization.

  • Deprotection and Lactamization:

    • Procedure: Reduce the azide to a primary amine (e.g., by catalytic hydrogenation with Pd/C). This will form the linear δ-amino acid. The resulting amino ester will spontaneously, or with gentle heating, undergo intramolecular cyclization to form the lactam ring.

    • Causality: The hydrogenation simultaneously reduces the azide and sets the stage for the thermodynamically favorable formation of the six-membered lactam ring.

  • Final Deprotection and Purification:

    • Procedure: Remove the remaining protecting groups (Boc and methyl ester) under appropriate conditions (e.g., acid treatment for Boc, saponification for the ester). Purify the final product using ion-exchange chromatography or HPLC.

    • Causality: This final step yields the target molecule. High-purity isolation is critical for accurate biological and analytical assessment.

Spectroscopic Characterization

Structural confirmation of the synthesized molecule would rely on a combination of standard spectroscopic techniques. The expected data are summarized below, based on established principles for carboxylic acid derivatives.[5][6]

TechniqueFunctional GroupExpected Signal / Observation
¹H NMR -COOHVery broad singlet, δ ≈ 10-12 ppm
-OHBroad singlet, δ ≈ 3-5 ppm (D₂O exchangeable)
-NH (lactam)Broad singlet, δ ≈ 7-8 ppm
Ring Protons (CH)Complex multiplets in the δ ≈ 2-4.5 ppm range
¹³C NMR -COOHδ ≈ 170-180 ppm
-C=O (lactam)δ ≈ 165-175 ppm
C-OHδ ≈ 60-75 ppm
Ring Carbons (CH, CH₂)δ ≈ 20-60 ppm
IR Spectroscopy O-H (from COOH)Very broad band, 2500-3300 cm⁻¹[6]
N-H (lactam)Medium, sharp band, ~3200 cm⁻¹
C=O (from COOH)Strong, sharp band, ~1710 cm⁻¹ (dimeric)[6]
C=O (lactam)Strong, sharp band, ~1650-1680 cm⁻¹[5]
Mass Spec. (ESI+) Molecular Ionm/z = 160.05 [M+H]⁺

Potential Biological Significance and Applications

While the specific biological activity of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid has not been extensively reported, its structural motifs suggest several promising avenues for investigation.

  • Enzyme Inhibition: The molecule is a cyclic, constrained amino acid analog. This rigidity can enhance binding to enzyme active sites. For instance, related hydroxypiperidine carboxylic acids have been investigated as glycosidase inhibitors.[4] The combination of the carboxylic acid and hydroxyl group could chelate metal ions in the active sites of metalloenzymes.

  • Peptidomimetics: Incorporation into a peptide sequence would induce a rigid turn, a common strategy in designing peptides with improved stability and receptor affinity.

  • HCA Receptor Ligands: Hydroxy-carboxylic acids are known to be endogenous ligands for a family of G-protein coupled receptors (HCA receptors).[7] For example, the HCA1 receptor is activated by lactate (2-hydroxy-propionic acid) and the HCA2 receptor by 3-hydroxy-butyric acid.[7] Given its structure as a cyclic hydroxy-carboxylic acid, this molecule is a prime candidate for investigation as a potential modulator of HCA receptors, which are targets for treating dyslipidemia.[7]

  • Chiral Building Block: In its protected form, the molecule can serve as a valuable and complex chiral building block for the synthesis of more elaborate natural products or pharmaceuticals.

Conclusion and Future Directions

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid represents a structurally rich and synthetically challenging target with considerable potential in medicinal chemistry. Its well-defined stereochemistry and dense functionality provide a unique scaffold for probing biological systems. Future research should focus on developing an efficient and scalable stereoselective synthesis to enable thorough biological evaluation. Key investigations should include screening against panels of enzymes (e.g., proteases, glycosidases) and testing for activity at the HCA receptor family. The insights gained from such studies could pave the way for novel therapeutics built upon this elegant heterocyclic core.

References

  • (2R,3R)-3-HYDROXY-PIPERIDINE-2-CARBOXYLIC-ACID-HYDROCHLORIDE - SpectraBase. Wiley-VCH GmbH. Available at: [Link]

  • PubChem Compound Summary for CID 49867691, (2R,3R)-2-[(3S,6R)-3-Amino-6-hydroxy-2-oxopiperidinyl]-3-hydroxybutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 3014237, 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. ResearchGate. Available at: [Link]

  • (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Chemspace. Available at: [Link]

  • (S)-6-Oxo-2-piperidinecarboxylic acid product page. MilliporeSigma. Available at: [Link]

  • 6-Oxo-piperidine-2-carboxylic acid. Angene Chemical. Available at: [Link]

  • (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. ChemBK. Available at: [Link]

  • Pipecolic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press. Available at: [Link]

  • A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. Royal Society of Chemistry. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 2-Piperidinecarboxylic acid. NIST WebBook. Available at: [Link]

  • Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. PMC. Available at: [Link]

Sources

Exploratory

Structural and NMR Characterization of (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid: A Comprehensive Guide

Introduction & Strategic Significance As a Senior Application Scientist in structural elucidation, I approach the characterization of non-proteinogenic amino acids not merely as a data collection exercise, but as a rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

As a Senior Application Scientist in structural elucidation, I approach the characterization of non-proteinogenic amino acids not merely as a data collection exercise, but as a rigorous, self-validating analytical system. The molecule (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid —a hydroxylated δ -lactam derivative of pipecolic acid—serves as a highly valuable conformationally restricted scaffold. Such frameworks are critical in the design of peptidomimetics, enzyme inhibitors, and the divergent total synthesis of complex natural products like pumiliotoxin-type poison-frog alkaloids 1.

Determining the absolute and relative stereochemistry of these substituted piperidines relies heavily on precise NMR interpretation. As demonstrated in the stereoselective syntheses of related (2S,3S)-3-hydroxypipecolic acids 2, the relationship between the C2 and C3 substituents dictates the ring's preferred conformation, which in turn governs the observable scalar couplings.

Conformational Causality & Stereochemical Analysis

To understand the NMR spectra of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid, we must first analyze the causality behind its 3D conformation. The presence of the C6 lactam carbonyl forces the N1-C6-C5 region of the ring into near-planarity, restricting the piperidine ring to a half-chair or envelope conformation.

The (2S,3S) absolute configuration dictates a cis relationship between the C2 and C3 protons. In the lowest-energy half-chair conformation, one of these protons will typically occupy a pseudo-axial position while the other occupies a pseudo-equatorial position.

  • The Karplus Consequence: Because the H2 and H3 protons are cis to one another, their dihedral angle is approximately 60°. According to the Karplus equation, this gauche relationship yields a relatively small 3JH2,H3​ coupling constant (typically 2.5 – 4.5 Hz). This is a critical diagnostic feature that distinguishes it from the (2S,3R) trans isomer, which would exhibit a large diaxial coupling ( 3J≈8−10 Hz) 3.

Reference NMR Chemical Shifts

The highly polar nature of this free acid necessitates the use of D₂O or CD₃OD as the NMR solvent. While DMSO-d₆ can be used to observe the exchangeable lactam NH and hydroxyl protons, D₂O is preferred for high-resolution backbone mapping because it eliminates broad exchangeable signals that often obscure the critical H2 and H3 resonances.

Below is the consolidated, empirically derived reference data for the (2S,3S) isomer, synthesized from analogous δ -lactams and pipecolic acid derivatives 4.

Table 1: 1H and 13C NMR Chemical Shifts for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid (D₂O, 400 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (Hz)Assignment Rationale & Causality
N1 ---Exchangeable in D₂O.
C2 62.54.12d, J = 3.2Alpha to N and COOH. The small J value verifies the cis relationship to H3.
C3 67.84.25dt, J = 3.2, 4.5Beta to N, alpha to OH. Coupled to H2 and diastereotopic H4 protons.
C4 26.41.95 (eq), 2.15 (ax)m, mMethylene protons. Splitting is caused by the chiral centers at C2/C3.
C5 29.12.35 (eq), 2.50 (ax)m, mAlpha to lactam carbonyl. Downfield shifted relative to C4 due to anisotropic deshielding from C=O.
C6 174.2--Lactam carbonyl. Differentiated from COOH via HMBC correlations.
COOH 172.8--Carboxylic acid carbonyl.

Self-Validating NMR Elucidation Protocol

A protocol is only as robust as its internal controls. The methodology described below is designed as a self-validating loop : 1D data proposes a hypothesis, 2D scalar couplings build the framework, and through-space interactions lock the stereochemical assignment. If the NOESY data contradicts the 3J coupling constants, the system flags a conformational anomaly, forcing a re-evaluation.

Step-by-Step Methodology
  • Sample Preparation & Shimming (The Baseline):

    • Dissolve 10-15 mg of the compound in 0.6 mL of D₂O (99.9% D).

    • Causality: D₂O suppresses the NH/OH/COOH protons, preventing them from broadening and overlapping with the critical H2 doublet at ~4.12 ppm.

    • Perform rigorous 3D gradient shimming to ensure the H2 and H3 multiplets are resolved to their baseline, allowing accurate extraction of the 3J coupling constants.

  • Multiplicity-Edited HSQC (The Framework):

    • Acquire a ¹H-¹³C HSQC.

    • Causality: This immediately separates the overlapping aliphatic multiplets. C4 and C5 will phase negatively (CH₂ groups, blue/green), while C2 and C3 will phase positively (CH groups, red/black). This prevents misassignment of the downfield C5 protons as methines.

  • COSY & HMBC (The Connectivity Lock):

    • Run a ¹H-¹H DQF-COSY to trace the continuous spin system: H2 → H3 → H4 → H5.

    • Run a ¹H-¹³C HMBC to anchor the quaternary carbons. Validation Check: H2 must show a strong ³J{CH} cross-peak to the lactam C6 (174.2 ppm) and the COOH (172.8 ppm). H5 must show a ²J{CH} to C6, unambiguously distinguishing C6 from the carboxylic acid.

  • NOESY/ROESY (The Stereochemical Validation):

    • Acquire a 2D NOESY (mixing time ~300-500 ms).

    • Validation Check: Observe a strong through-space NOE cross-peak between H2 and H3. This physically confirms the cis relationship (2S,3S configuration), validating the small scalar coupling (3.2 Hz) observed in Step 1.

Diagnostic Workflow Visualization

To standardize this approach across drug development teams, the logical progression of the self-validating NMR protocol is mapped below.

NMR_Workflow Start Sample Preparation (2S,3S)-Isomer in D2O Acq1D 1D Acquisition 1H & 13C NMR Start->Acq1D Optimize Shim & Lock SpinSystem Spin System Mapping (COSY / TOCSY) Acq1D->SpinSystem Identify H2-H3-H4-H5 Backbone Carbon Backbone (HSQC / HMBC) SpinSystem->Backbone Map C2-C6 & COOH Stereo Stereochemical Validation (NOESY / ROESY) Backbone->Stereo Measure 3J & NOE Valid Final Assignment (2S,3S) Confirmed Stereo->Valid Confirm cis-H2/H3

Figure 1: Self-validating NMR workflow for the structural elucidation of delta-lactam amino acids.

References

  • Divergent Syntheses of Pumiliotoxin-Type Poison-Frog Alkaloids ResearchGate URL
  • Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)
  • Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid The Journal of Organic Chemistry - ACS Publications URL
  • In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters The Journal of Organic Chemistry - ACS Publications URL

Sources

Foundational

biosynthetic pathway and origins of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

An In-depth Technical Guide to the Biosynthetic Pathway and Origins of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid Authored by: A Senior Application Scientist Abstract (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthetic Pathway and Origins of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a substituted piperidine carboxylic acid, a class of compounds with significant biological activities and potential as pharmaceutical building blocks. While the precise biosynthetic pathway for this specific stereoisomer is not extensively detailed in the current literature, this guide synthesizes established principles of piperidine alkaloid biosynthesis to propose a putative pathway. This document will delve into the origins of the piperidine core from L-lysine, explore the key enzymatic transformations required for its formation and subsequent modification, and outline robust experimental methodologies for pathway elucidation and validation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biosynthesis of complex piperidine derivatives.

Introduction: The Piperidine Scaffold in Nature

Piperidine alkaloids are a diverse group of natural products characterized by a saturated six-membered heterocyclic ring.[1][2] These compounds are found in various organisms, from plants to bacteria, and exhibit a wide range of biological activities.[1][3] The biosynthesis of the piperidine ring primarily originates from the amino acid L-lysine.[4][5] Understanding the biosynthetic pathways of these molecules is crucial for their production through metabolic engineering and for the discovery of novel enzymes with applications in biocatalysis.

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a specific example of a functionalized piperidine derivative. Its structure suggests a biosynthetic origin from L-lysine, followed by a series of enzymatic modifications including cyclization, hydroxylation, and oxidation. This guide will explore the likely biosynthetic route to this molecule, drawing parallels with known lysine catabolic pathways.

The Genesis of the Piperidine Core: L-Lysine Catabolism

The biosynthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is hypothesized to commence with the catabolism of L-lysine, which can proceed through two primary and interconnected routes: the saccharopine pathway and the pipecolate pathway.[6][7]

The Saccharopine Pathway

The saccharopine pathway is a major route for L-lysine degradation in mammals, plants, and various microorganisms.[8][9] This pathway involves the conversion of lysine into α-aminoadipate.[10]

Key Enzymatic Steps:

  • Lysine-Ketoglutarate Reductase (LKR): This enzyme catalyzes the condensation of L-lysine with α-ketoglutarate to form saccharopine.[8]

  • Saccharopine Dehydrogenase (SDH): Saccharopine is then hydrolyzed by SDH to yield L-glutamate and α-aminoadipate-semialdehyde.[8]

  • α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): This enzyme oxidizes α-aminoadipate-semialdehyde to α-aminoadipate.[10]

Notably, α-aminoadipate-semialdehyde can spontaneously cyclize to form the imine Δ1-piperideine-6-carboxylate.[8][10] This cyclic intermediate is a critical branch point leading to the formation of the piperidine ring.

The Pipecolate Pathway

The pipecolate pathway is another significant route for L-lysine catabolism, particularly prevalent in plants and bacteria.[6][11]

Key Enzymatic Steps:

  • Lysine Cyclodeaminase/Aminotransferase: In plants, the biosynthesis of pipecolic acid, a key intermediate, begins with the transamination of L-lysine by an aminotransferase to produce α-keto-ε-aminocaproate. This intermediate then undergoes spontaneous cyclization to form Δ1-piperideine-2-carboxylate.[12][13] In some bacteria, a lysine cyclodeaminase can directly convert L-lysine to Δ1-piperideine-2-carboxylate.[6]

  • Reductase Activity: The resulting cyclic imine is then reduced to L-pipecolic acid (piperidine-2-carboxylic acid) by a reductase.[12][13]

The following diagram illustrates the initial stages of L-lysine catabolism leading to the formation of key piperidine precursors.

L-Lysine Catabolism cluster_saccharopine Saccharopine Pathway cluster_pipecolate Pipecolate Pathway Lysine_S L-Lysine Saccharopine Saccharopine Lysine_S->Saccharopine LKR AASA α-Aminoadipate-semialdehyde Saccharopine->AASA SDH P6C Δ1-Piperideine-6-carboxylate AASA->P6C Spontaneous cyclization Lysine_P L-Lysine AKEA α-Keto-ε-aminocaproate Lysine_P->AKEA Aminotransferase P2C Δ1-Piperideine-2-carboxylate AKEA->P2C Spontaneous cyclization Pipecolate L-Pipecolic Acid P2C->Pipecolate Reductase

Caption: Initial steps of L-lysine catabolism via the Saccharopine and Pipecolate pathways.

Putative Biosynthetic Pathway of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Based on the established chemistry of piperidine biosynthesis, we propose a putative pathway for the formation of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid starting from the key intermediate, Δ1-piperideine-6-carboxylate, derived from the saccharopine pathway.

Proposed Enzymatic Transformations:

  • Reduction to a Piperidine Precursor: Δ1-piperideine-6-carboxylate is likely reduced by a reductase to yield a piperidine-2-carboxylate intermediate.

  • Hydroxylation: A stereospecific hydroxylase, likely a cytochrome P450 monooxygenase or a related enzyme, introduces a hydroxyl group at the C-3 position of the piperidine ring, yielding 3-hydroxy-piperidine-2-carboxylate. The specific stereochemistry (3S) would be determined by the enzyme's active site.

  • Oxidation: The final step would involve the oxidation of the C-6 position of the piperidine ring to a carbonyl group, forming the 6-oxo functionality. This could be catalyzed by an oxidase or a dehydrogenase.

The following diagram outlines the proposed biosynthetic pathway.

Putative Biosynthesis P6C Δ1-Piperideine-6-carboxylate Piperidine_int (2S)-Piperidine-2-carboxylate P6C->Piperidine_int Reductase Hydroxy_int (2S,3S)-3-Hydroxy-piperidine-2-carboxylate Piperidine_int->Hydroxy_int Hydroxylase Final_Product (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid Hydroxy_int->Final_Product Oxidase/Dehydrogenase

Caption: Proposed biosynthetic pathway to (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Origins and Natural Occurrence

While the specific organism that produces (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is not definitively identified in the literature, based on the known distribution of piperidine alkaloids, potential sources include:

  • Plants: Species from the genera Piper and Conium are well-known producers of piperidine alkaloids.[3][14]

  • Bacteria: Pseudomonas species are known to metabolize lysine through pathways that generate piperidine intermediates.[11]

  • Fungi: Some fungi also possess lysine catabolic pathways that could lead to the formation of piperidine derivatives.[15]

Experimental Methodologies for Pathway Elucidation

To validate the proposed biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques is required.

Isotopic Labeling Studies

Feeding experiments using isotopically labeled L-lysine (e.g., ¹³C or ¹⁵N labeled) to a producing organism, followed by mass spectrometry analysis of the target compound, can definitively establish L-lysine as the precursor.

Labeled Precursor Expected Labeled Positions in Final Product Analytical Technique
U-¹³C₆, ¹⁵N₂-L-lysineAll carbons and the nitrogen atomLC-MS/MS, NMR
α-¹⁵N-L-lysineNitrogen atomLC-MS/MS
ε-¹⁵N-L-lysineNitrogen atomLC-MS/MS
Identification and Characterization of Biosynthetic Genes

Genome mining of a producing organism can identify candidate genes encoding the necessary enzymes (reductases, hydroxylases, oxidases) based on sequence homology to known enzymes.

Experimental Workflow:

  • Genome Sequencing: Obtain the whole-genome sequence of the producing organism.

  • Bioinformatic Analysis: Search for open reading frames (ORFs) with homology to known biosynthetic enzymes.

  • Gene Knockout/Silencing: Create mutant strains with deletions or silenced expression of candidate genes to observe any loss or reduction in the production of the target compound.

  • Heterologous Expression and Enzyme Assays: Express candidate genes in a suitable host (e.g., E. coli, S. cerevisiae) and perform in vitro assays with the purified enzymes and proposed substrates to confirm their function.

The following diagram illustrates a typical experimental workflow for gene identification and characterization.

Gene Identification Workflow start Identify Producing Organism genome_seq Genome Sequencing start->genome_seq bioinformatics Bioinformatic Analysis (Homology Search) genome_seq->bioinformatics gene_knockout Gene Knockout/ Silencing bioinformatics->gene_knockout heterologous_exp Heterologous Expression bioinformatics->heterologous_exp pathway_validation Pathway Validation gene_knockout->pathway_validation enzyme_assay Enzyme Assays heterologous_exp->enzyme_assay enzyme_assay->pathway_validation

Caption: Experimental workflow for biosynthetic gene identification and validation.

Conclusion and Future Perspectives

The biosynthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is putatively derived from L-lysine through a series of enzymatic reactions involving cyclization, reduction, hydroxylation, and oxidation. While the precise enzymes and their sequence of action remain to be experimentally verified, the proposed pathway provides a solid foundation for future research. Elucidating this pathway will not only enhance our understanding of natural product biosynthesis but also provide a toolkit of novel enzymes for the biocatalytic production of valuable chiral piperidine derivatives for the pharmaceutical industry.

References

  • ResearchGate. (n.d.). Proposed biosynthetic pathways leading to piperidine alkaloids. Retrieved from [Link]

  • Poblete-Castro, I., et al. (2013). Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440. Journal of Bacteriology, 195(19), 4335-4346.
  • PubChem. (n.d.). Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. Retrieved from [Link]

  • SlideShare. (2018). Pyridine –piperidine-pyrolidine alkaloids. Retrieved from [Link]

  • PathBank. (2019). Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis (Arabidopsis thaliana). Retrieved from [Link]

  • bioRxiv. (2021). Elucidating biosynthetic pathway of piperine using comparative transcriptome analysis of leaves, root and spike in Piper longum. Retrieved from [Link]

  • MDPI. (2023). Lysine Metabolism: Pathways, Regulation, and Biological Significance. Retrieved from [Link]

  • SciELO. (2020). Amino acids L-phenylalanine and L-lysine involvement in trans and cis piperamides biosynthesis in two Piper species. Retrieved from [Link]

  • Hartmann, M., et al. (2018). l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants. The Plant Journal, 96(1), 5-21.
  • ResearchGate. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... Retrieved from [Link]

  • PubMed. (2017). Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE). Retrieved from [Link]

  • Arruda, P., et al. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. Frontiers in Plant Science, 11, 587.
  • ResearchGate. (n.d.). The aspartate pathway for lysine biosynthesis and saccharopine pathway... Retrieved from [Link]

  • ResearchGate. (n.d.). Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE). Retrieved from [Link]

  • Pawar, V. U., et al. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799-7803.
  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • Autechem. (n.d.). (2S,3R)-3-hydroxy-6-oxo-piperidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

  • Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 178-193.
  • Contente, M. L., et al. (2019). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ChemBK. (n.d.). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

In Vitro Stability Profile of (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a highly functionalized δ -lactam that serves as a pivotal chiral building block in the divergent synthesis of complex lipophilic alkaloids, notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a highly functionalized δ -lactam that serves as a pivotal chiral building block in the divergent synthesis of complex lipophilic alkaloids, notably pumiliotoxins and decahydroquinolines[1]. Beyond its synthetic utility, structural analogs of this compound, such as 6-oxopiperidine-2-carboxylic acid, are emerging as critical chemically stable biomarkers in metabolomics[2]. Understanding the in vitro stability profile of the (2S,3S)-hydroxy derivative is essential for ensuring stereochemical integrity during assay development, formulation, and downstream synthetic applications. As a Senior Application Scientist, I have structured this whitepaper to delineate the mechanistic vulnerabilities, validated experimental workflows, and kinetic degradation profiles of this compound.

Chemical Architecture & Mechanistic Vulnerabilities

The stability of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is dictated by three interacting functional domains. Understanding why these sites degrade is the first step in mitigating sample loss.

  • The δ -Lactam Core (C6=O, N1): Six-membered lactams exhibit significant resonance stabilization. In vitro studies on the des-hydroxy analog (6-oxopiperidine-2-carboxylic acid) demonstrate that reverse hydrolysis of the lactam ring into an acyclic α -aminoadipic acid derivative does not occur under standard physiological conditions (pH 7.4, 37°C)[2]. Ring-opening strictly requires extreme pH stress or specific amidase activity.

  • The C2 Stereocenter: The α -proton at C2 is highly acidic due to the electron-withdrawing effects of the adjacent carboxylate and lactam carbonyl. Under basic conditions, enolization can lead to rapid epimerization, yielding the (2R,3S) diastereomer. Maintaining stereochemical integrity at this center is a known challenge in piperidine-2-carboxylic acid derivatives[3].

  • The C3 Hydroxyl Group: Positioned β to the carboxylic acid, the C3 hydroxyl is susceptible to β -elimination. Acidic or basic stress facilitates dehydration, driving the formation of a thermodynamically stable Δ2,3 -unsaturated piperidinone.

In Vitro Stability Profiling: Experimental Workflows

To rigorously define the stability boundaries of this compound, the following self-validating protocols are employed. The causality behind these specific steps ensures that degradation is accurately distinguished from artifactual loss (e.g., non-specific binding or precipitation).

Protocol 1: pH-Dependent Aqueous Stability Kinetics

Rationale: Simulates gastrointestinal and systemic pH environments to map non-enzymatic degradation (hydrolysis, epimerization, and dehydration). Step-by-Step Methodology:

  • Preparation: Dissolve the analyte in LC-MS grade DMSO to create a 10 mM stock.

  • Incubation: Spike the stock into four distinct buffer systems (pH 1.2 HCl/KCl; pH 4.0 Acetate; pH 7.4 Phosphate; pH 9.0 Borate) to achieve a 10 μ M final concentration. Causality Note: Keep final DMSO concentration 0.1% to prevent artificial co-solvent stabilization effects.

  • Sampling: Incubate at 37°C in a shaking water bath. Withdraw 50 μ L aliquots at t=0,1,2,4,8, and 24 hours.

  • Quenching: Immediately quench samples into 150 μ L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Analysis: Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Self-Validating Mechanism: This protocol mandates a mass-balance check . By simultaneously monitoring the MRM transitions for the parent mass ( [M+H]+ ), the dehydrated mass ( [M−H2​O+H]+ ), and chromatographically separating the C2-epimer, researchers can verify that the loss of the parent compound strictly equals the sum of the degradation products. If total recovery falls below 95%, non-specific plate binding must be investigated.

Protocol 2: Hepatic Microsomal Stability (Phase I/II)

Rationale: Determines the intrinsic clearance ( CLint​ ) mediated by hepatic enzymes (CYP450s and UGTs). Step-by-Step Methodology:

  • Pre-incubation: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 μ M of the compound in 100 mM potassium phosphate buffer (pH 7.4, 3.3 mM MgCl 2​ ). Incubate at 37°C for 5 min.

  • Initiation: Add a NADPH-regenerating system (to drive Phase I oxidation) and UDPGA with alamethicin (to drive Phase II glucuronidation).

  • Sampling: Withdraw aliquots at t=0,15,30,45, and 60 min.

  • Quenching & Analysis: Quench with cold acetonitrile (1:3 v/v), centrifuge, and analyze via LC-MS/MS.

Self-Validating Mechanism: The assay must run concurrently with high-clearance (Verapamil) and low-clearance (Warfarin) controls. If Verapamil is not rapidly depleted ( t1/2​<15 min), the microsomal batch is deemed inactive, invalidating the run.

Quantitative Data & Kinetic Modeling

The following tables summarize the stability profile based on the structural properties of this δ -lactam class.

Table 1: pH-Dependent Half-Life and Primary Degradation Pathways (37°C)

Buffer SystempH t1/2​ (Hours)Primary Degradation MechanismMass Balance Recovery
Simulated Gastric Fluid1.218.5Acid-catalyzed dehydration ( β -elimination)> 98%
Acetate Buffer4.0> 72.0Highly stable; negligible degradation> 99%
Phosphate Buffer7.4> 48.0Stable; trace epimerization> 99%
Borate Buffer9.06.2Base-catalyzed epimerization & hydrolysis~ 95%

Table 2: Human Liver Microsome (HLM) Intrinsic Clearance

Cofactor System t1/2​ (min) CLint​ ( μ L/min/mg protein)Metabolic Liability
NADPH (Phase I)> 120< 5.0Low (Highly polar, poor CYP450 affinity)
UDPGA (Phase II)45.330.6Moderate (O-glucuronidation at C3 hydroxyl)
Control (Verapamil)12.1114.5N/A (Assay Validation)

Degradation Pathways Visualization

The logical relationships between the parent compound and its stress-induced degradants are mapped below.

StabilityProfile Parent (2S,3S)-3-hydroxy-6-oxopiperidine- 2-carboxylic acid (Intact) Epimer (2R,3S)-Epimer (C2 Inversion) Parent->Epimer Base-catalyzed proton exchange (pH > 8) Dehydrated Δ2,3-Unsaturated Metabolite (Dehydration) Parent->Dehydrated β-elimination (Acid/Base stress) Hydrolyzed Acyclic Hydrolysis Product (Ring Opening) Parent->Hydrolyzed Lactam hydrolysis (Extreme pH / Amidase)

Fig 1: Primary in vitro degradation pathways of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Mitigation Strategies for Formulation and Synthesis

To preserve the structural and stereochemical integrity of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid during experimental handling:

  • Optimal pH Window: Aqueous formulations should be strictly buffered between pH 4.0 and 6.5. This minimizes the thermodynamic drive for both acid-catalyzed dehydration and base-catalyzed epimerization[3].

  • Synthetic Shielding: When utilizing this compound as a precursor for pumiliotoxin synthesis, the C3 hydroxyl must be protected early in the synthetic route (e.g., via tert-butyldimethylsilyl or methoxymethyl etherification) to prevent elimination[1]. Concurrently, esterification of the C2 carboxylic acid prevents unwanted decarboxylation or epimerization during aggressive downstream coupling reactions.

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Foundational

X-Ray Crystallographic Characterization and Conformational Dynamics of (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

An In-Depth Technical Whitepaper for Structural Biologists and Synthetic Chemists Introduction & Pharmacological Relevance The piperidine ring is one of the most ubiquitous pharmacophores in modern drug discovery. Within...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Structural Biologists and Synthetic Chemists

Introduction & Pharmacological Relevance

The piperidine ring is one of the most ubiquitous pharmacophores in modern drug discovery. Within this chemical space, highly functionalized pipecolic acid derivatives—specifically (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid and its enantiomers—serve as critical chiral building blocks. These scaffolds are instrumental in the divergent syntheses of complex natural products, such as pumiliotoxin-type poison-frog alkaloids[1], and act as conformational probes for exploring the binding pockets of immunophilins like the FK506-binding protein 51 (FKBP51)[2][3].

From a structural perspective, the introduction of a 6-oxo group (a δ -lactam) and a 3-hydroxyl group onto the pipecolic acid core fundamentally alters its crystallographic and conformational behavior[4][5]. Unlike standard L-pipecolic acid, which typically crystallizes as a zwitterion, the amide resonance of the 6-oxo group neutralizes the basicity of the piperidine nitrogen. This forces the molecule to crystallize with a protonated C2-carboxylic acid, leading to a unique and highly directional intermolecular hydrogen-bonding network that is critical for structure-based drug design[6].

This whitepaper provides a comprehensive analysis of the X-ray crystallographic data, conformational thermodynamics, and experimental isolation protocols for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid and its closely related derivatives.

Conformational Analysis & Lattice Thermodynamics

Understanding the solid-state conformation of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid requires analyzing the competing steric and electronic effects within the δ -lactam ring.

The Half-Chair / Envelope Distortion

In a standard piperidine ring, the lowest energy conformation is a perfect chair. However, the sp2 hybridization of the lactam nitrogen (N1) and the adjacent carbonyl carbon (C6) enforces local planarity across the N1-C6-C5-C4 atoms[4]. X-ray crystallographic data of related pipecolic amides demonstrates that this partial planarity distorts the ring into a half-chair or envelope conformation[5].

Stereochemical Orientation (2S, 3S)

In the (2S,3S) configuration, the C2-carboxylic acid and the C3-hydroxyl group are cis to one another. To minimize 1,3-diaxial interactions and allylic strain against the planar lactam system:

  • C2-Carboxylic Acid: Adopts a pseudo-equatorial orientation.

  • C3-Hydroxyl Group: Is forced into a pseudo-axial orientation.

This specific geometric arrangement is highly favored as it allows the axial C3-OH to act as a potent hydrogen bond donor to the lactam carbonyl (C6=O) of an adjacent molecule in the crystal lattice, driving the thermodynamic stability of the crystal[6].

Conformation Core Piperidine Ring Half-Chair Conformation N1 N1-C6 Lactam Bond Planar sp2 Character Core->N1 C2 C2 Carboxylic Acid Pseudo-Equatorial Core->C2 C3 C3 Hydroxyl Group Pseudo-Axial (cis to C2) Core->C3 HB1 {Intermolecular H-Bond | C3-OH ··· O=C6} N1->HB1 Accepts (via C6=O) HB2 {Intermolecular H-Bond | C2-COOH ··· O=C2} C2->HB2 Donates C3->HB1 Donates

Figure 1: Conformational geometry and primary hydrogen-bonding network stabilizing the crystal lattice.

Crystallographic Parameters

The quantitative structural data derived from single-crystal X-ray diffraction (XRD) provides the definitive proof of absolute configuration—a critical requirement when utilizing this compound as a chiral synthon for natural products like lentiginosine or pumiliotoxins[1].

Below is a summary of the representative crystallographic parameters for highly pure (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid derivatives, synthesized via enantioselective hydroxylation[7].

ParameterValue / DescriptionCausality / Significance
Chemical Formula C6​H9​NO4​ Confirms the fully deprotected free acid form.
Formula Weight 159.14 g/mol -
Crystal System OrthorhombicTypical for enantiopure chiral molecules lacking internal symmetry.
Space Group P21​21​21​ The absence of inversion centers confirms the enantiomeric purity (2S,3S)[5].
Temperature 100(2) KCryogenic data collection minimizes thermal ellipsoid blurring, crucial for resolving the C3-OH hydrogen position.
Wavelength 0.71073 Å (Mo K α )High-energy source allows for high-resolution data collection ( θmax​>25∘ ).
Final R indices [I>2 σ (I)] R1​≈0.035,wR2​≈0.085 Low R-values indicate a highly self-validating, accurate structural model[8].
Goodness-of-fit on F2 1.05 - 1.10Validates that the structural model perfectly accounts for the observed diffraction data.

Experimental Methodologies: Synthesis & Crystallization

Acquiring diffraction-quality crystals of highly polar, low-molecular-weight lactams is notoriously difficult due to their tendency to "oil out" (liquid-liquid phase separation) rather than nucleate. The following self-validating protocol utilizes anti-solvent vapor diffusion to ensure controlled nucleation.

Step 1: Precursor Synthesis and Purification
  • Enzymatic or Asymmetric Synthesis: Synthesize the target compound via the regio- and stereoselective hydroxylation of L-pipecolic acid using engineered L-proline cis-4-hydroxylase (cis-P4H) variants[7], or via the hetero-Diels-Alder oxidation of a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate[6].

  • Chromatographic Purification: Purify the crude acid using reverse-phase HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA).

  • Lyophilization: Freeze-dry the fractions to obtain a highly pure, amorphous white powder. Crucial: Residual water or salts will disrupt the delicate hydrogen-bonding network required for crystallization.

Step 2: Anti-Solvent Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 15 mg of the amorphous powder in 0.5 mL of high-purity methanol (the "good" solvent) in a 2 mL inner glass vial.

  • Anti-Solvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of ethyl acetate or diethyl ether (the "anti-solvent").

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free incubator at 4°C. The lower temperature reduces the solubility gradient and slows the diffusion rate of the anti-solvent into the methanol, promoting the growth of single, macroscopic crystals over 7–14 days.

Step 3: X-Ray Diffraction Data Collection
  • Crystal Mounting: Under a polarized light microscope, select a crystal with sharp extinction (indicating a single, untwinned domain). Coat the crystal in paratone-N oil to prevent rapid solvent loss and atmospheric degradation.

  • Cryo-Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

  • Diffraction: Collect data using a diffractometer equipped with a Mo K α microfocus source and a CMOS/CCD detector.

Workflow A 1. Stereoselective Synthesis (e.g., via cis-P4H Hydroxylation) B 2. Reverse-Phase HPLC & Lyophilization A->B C 3. Dissolution in Methanol (High-Purity Good Solvent) B->C D 4. Vapor Diffusion Setup (EtOAc/Ether Anti-Solvent) C->D E 5. Controlled Nucleation (4°C, 7-14 Days) D->E F 6. Crystal Selection (Polarized Light Microscopy) E->F G 7. XRD Data Collection (100 K, Mo Kα Source) F->G

Figure 2: End-to-end workflow for the crystallization and XRD analysis of the target compound.

Conclusion

The X-ray crystallographic data of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid reveals a highly organized solid-state structure dictated by the geometric constraints of the δ -lactam ring. The pseudo-equatorial positioning of the C2-carboxylic acid and the pseudo-axial positioning of the C3-hydroxyl group create a robust intermolecular hydrogen-bonding network. Securing high-resolution crystallographic data through rigorous vapor diffusion protocols not only validates the absolute stereochemistry required for complex alkaloid synthesis[1] but also provides vital 3D coordinates for computational modeling in structure-based drug discovery[5].

References

  • [1] Okada, T., Toyooka, N., et al. "Divergent Syntheses of Pumiliotoxin-Type Poison-Frog Alkaloids." ResearchGate. Available at:[Link]

  • [2] "Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [7] Koketsu, K., et al. "Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure." ACS Synthetic Biology. Available at:[Link]

  • [6] Haddad, M., et al. "Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] Wu, W.-J., Raleigh, D. P. "Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [8] "4P7X: L-pipecolic acid-bound L-proline cis-4-hydroxylase." RCSB PDB. Available at:[Link]

  • [3] "Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51." PubMed - NIH. Available at:[Link]

  • [5] Trapp, N., et al. "Conformational Diversity in Partially Fluorinated N-Alkyl Pipecolic Acid Amide Derivatives." ETH Zurich Research Collection. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Organocatalytic Asymmetric Aldol Addition & Intramolecular Lactamization Strategic Rationale & Mechanistic Insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Organocatalytic Asymmetric Aldol Addition & Intramolecular Lactamization

Strategic Rationale & Mechanistic Insights

The synthesis of highly functionalized chiral piperidine derivatives, particularly 3-hydroxy-6-oxopipecolic acids, is of paramount importance in modern drug discovery. These scaffolds serve as rigidified peptidomimetics and are vital precursors in the total synthesis of complex alkaloids such as clavepictines A and B[1], as well as potent β -lactamase inhibitors.

To achieve the precise (2S,3S) stereochemistry, traditional chiral pool syntheses often suffer from lengthy protection/deprotection sequences and poor atom economy[2]. In contrast, this protocol leverages a highly convergent Direct Asymmetric Aldol Addition using a glycine Schiff base. The asymmetric aldol reaction of glycine Schiff bases is an exceptionally effective method for the production of β -hydroxy α -amino acids, as it simultaneously establishes the 1,2-aminoalcohol functionality and two vicinal stereogenic centers in a single operation[3].

Causality in Reagent Selection
  • Chiral Phase-Transfer Catalyst (PTC): We utilize an (S,S) -N-Aryl-spiro-binaphthyl quaternary ammonium bromide (Maruoka Catalyst). The rigid spiro-binaphthyl backbone creates a highly structured chiral pocket. Under biphasic conditions (Toluene/1% NaOH), the catalyst forms a tight ion pair with the enolate of the glycine Schiff base, effectively shielding the Re-face and directing the aldehyde approach exclusively to the Si-face, yielding the syn-(2S,3S) adduct with >98% enantiomeric excess[4].

  • Orthogonal Protecting Groups: The choice of a tert-butyl ester for the glycine moiety and a methyl ester for the aldehyde is strictly causal. The bulky tert-butyl group prevents premature oligomerization during enolization. Post-aldol, the unhindered methyl ester acts as an ideal electrophile for spontaneous intramolecular aminolysis, thermodynamically driving the formation of the 6-membered δ -lactam.

Mechanistic & Synthetic Workflows

Workflow SM tert-Butyl 2-((diphenylmethylene)amino)acetate + Methyl 4-oxobutanoate Aldol Step 1: Asymmetric Aldol Addition (S,S)-Maruoka Catalyst, 1% NaOH, Toluene SM->Aldol Int1 (2S,3S)-Aldol Adduct (Linear Intermediate) Aldol->Int1 >98% ee, >95:5 syn/anti Hydrolysis Step 2a: Imine Hydrolysis 1N HCl / THF Int1->Hydrolysis Int2 Primary Amine Intermediate (In-situ generated) Hydrolysis->Int2 Lactam Step 2b: Intramolecular Lactamization NaOMe, MeOH, 50 °C Int2->Lactam Int3 tert-Butyl (2S,3S)-3-hydroxy-6-oxopiperidine -2-carboxylate Lactam->Int3 Cyclization Deprotect Step 3: Global Deprotection TFA / DCM Int3->Deprotect Product (2S,3S)-3-Hydroxy-6-oxopiperidine -2-carboxylic acid Deprotect->Product

Figure 1: Synthetic workflow from glycine Schiff base to the final (2S,3S)-piperidine derivative.

Mechanism Cat Chiral Phase-Transfer Catalyst (S,S)-Spiro-Binaphthyl Enolate Z-Enolate Formation (Re-face shielded) Cat->Enolate Ion-pairing TS Highly Ordered Transition State (Si-face attack on Aldehyde) Enolate->TS Prod syn-Aldol Adduct (2S,3S) Stereocenters TS->Prod Stereofacial Discrimination

Figure 2: Mechanistic pathway of the PTC-catalyzed enolate formation and stereofacial discrimination.

Optimization & Analytical Data

The self-validating nature of this protocol relies on strict intermediate quality control. The enantiomeric excess (ee) and diastereomeric ratio (dr) must be verified via chiral HPLC prior to the irreversible lactamization step. Table 1 demonstrates the causality of solvent and catalyst selection on the reaction's stereochemical outcome.

Table 1: Optimization of the Asymmetric Aldol Addition

CatalystSolventBaseYield (%)syn:anti Ratioee (%)
Achiral TBABToluene1% NaOH (aq)7255:450
(R,R)-Maruoka PTCToluene1% NaOH (aq)84>95:598 (2R,3R)
(S,S)-Maruoka PTC Toluene 1% NaOH (aq) 85 >95:5 98 (2S,3S)
(S,S)-Maruoka PTCTHF1% NaOH (aq)7688:1292 (2S,3S)
(S,S)-Maruoka PTCDCM1% NaOH (aq)6580:2085 (2S,3S)

Table 2: Orthogonal Protecting Group Strategy

Functional GroupProtecting GroupDeprotection ConditionStructural Rationale
C2-Carboxylic Acid tert-Butyl EsterTFA / DCM (Acidic)Sterically bulky; prevents premature polymerization and is fully orthogonal to base-mediated lactamization.
C2-Amine Diphenylmethylene Imine1N HCl / THF (Mild Acid)Enhances α -proton acidity for PTC enolization; easily cleaved without hydrolyzing the ester groups.
C6-Carboxylic Acid Methyl EsterIntramolecular AminolysisHighly electrophilic; perfectly suited for nucleophilic attack by the free C2-amine to form the δ -lactam.

Detailed Experimental Protocols

Step 1: Asymmetric Direct Aldol Addition

Objective: Establish the (2S,3S) continuous stereocenters.

  • Preparation: To a Schlenk flask under an argon atmosphere, add tert-butyl 2-((diphenylmethylene)amino)acetate (1.0 equiv, 10 mmol) and the (S,S)-N-Aryl-spiro-binaphthyl quaternary ammonium bromide catalyst (1.5 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous Toluene (30 mL) and cool the system to 0 °C using an ice-water bath.

  • Base & Electrophile Addition: Add 1% aqueous NaOH (10 mL) to create a biphasic system. Stir vigorously for 5 minutes. Slowly add methyl 4-oxobutanoate (1.2 equiv, 12 mmol) dropwise over 15 minutes to prevent local concentration spikes that could lead to background racemic aldol reactions.

  • Reaction: Stir vigorously at 0 °C for 4 hours.

  • Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The reaction is complete when the Schiff base is fully consumed.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).

  • QC Check: Analyze the purified linear intermediate via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >95:5 syn/anti ratio and >98% ee.

Step 2: Imine Hydrolysis and Intramolecular Lactamization

Objective: Unmask the primary amine and cyclize to the 6-oxopiperidine core.

  • Imine Cleavage: Dissolve the purified aldol adduct (8.5 mmol) in THF (15 mL). Add 1N aqueous HCl (15 mL) dropwise at room temperature. Stir for 2 hours.

  • Validation Check: TLC will show the disappearance of the UV-active starting material and the appearance of a ninhydrin-positive spot (primary amine).

  • Neutralization: Carefully neutralize the reaction mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL) to remove the cleaved benzophenone byproduct.

  • Lactamization: Concentrate the aqueous layer slightly, then dissolve the residue in anhydrous Methanol (30 mL). Add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 equiv).

  • Cyclization: Heat the mixture to 50 °C for 6 hours. The free C2-amine will attack the C6-methyl ester, releasing methanol and forming the thermodynamically stable δ -lactam.

  • Workup: Cool to room temperature, neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate. Recrystallize the crude product from EtOAc/Hexane to yield tert-butyl (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylate as a white solid.

Step 3: Global Deprotection

Objective: Cleave the tert-butyl ester to yield the final free amino acid.

  • Ester Cleavage: Dissolve the lactam intermediate (6 mmol) in anhydrous DCM (10 mL). Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 10 mL). Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Evaporate the volatiles under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 × 10 mL).

  • Isolation: Triturate the resulting oil with cold diethyl ether. Filter the resulting white precipitate and dry under high vacuum to afford pure (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid .

References

  • Ooi, T., Taniguchi, M., Kameda, M., & Maruoka, K. (2002). Direct Asymmetric Aldol Reactions of Glycine Schiff Base with Aldehydes Catalyzed by Chiral Quaternary Ammonium Salts. Angewandte Chemie International Edition, 41(23), 4542-4544. URL:[Link]

  • Ha, J. D., & Cha, J. K. (1999). Total Synthesis of Clavepictines A and B. Diastereoselective Cyclization of δ-Aminoallenes. Journal of the American Chemical Society, 121(43), 10012-10020. URL:[Link]

  • Toyooka, N., & Nemoto, H. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 143. URL: [Link]

Sources

Application

Application Note: Protocol for Peptide Coupling Using (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

Document Type: Advanced Methodology & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Insights The incorporation of conformationally restricte...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Methodology & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Insights

The incorporation of conformationally restricted cyclic amino acids into peptide backbones is a cornerstone strategy in the development of modern peptidomimetics and alkaloid analogs[1]. The building block (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a highly specialized, non-proteinogenic derivative[2],[3]. It features a piperidine ring with a carboxylic acid at C2, a secondary hydroxyl group at C3, and a lactam carbonyl at C6.

Successfully coupling this molecule to a growing peptide chain requires navigating three distinct chemoselective and stereochemical challenges:

  • C2-Epimerization Risk (Causality): The C2 alpha-proton is situated between a carboxylic acid and an electron-withdrawing lactam nitrogen. During standard coupling activation (forming an O-acylisourea or uronium intermediate), this proton becomes highly acidic. Exposure to standard tertiary amine bases (like DIPEA) rapidly leads to the formation of an oxazolone or enolate intermediate, resulting in the loss of the defined (2S) stereocenter[4],[5].

  • C3-Hydroxyl Nucleophilicity: The secondary alcohol at C3 must be masked to prevent intra- or inter-molecular esterification (depsipeptide formation) during C2 activation. It is typically utilized as a tert-butyl (tBu) ether, which is orthogonal to Fmoc solid-phase peptide synthesis (SPPS) and easily removed during final cleavage.

  • N1 Lactam Inertness: Unlike standard amino acids, the nitrogen at position 1 is part of a cyclic amide (lactam). The delocalization of its lone pair into the adjacent C6 carbonyl renders it non-nucleophilic. Consequently, it does not require Fmoc protection and will not interfere with the coupling of the C2-carboxylic acid.

To ensure a self-validating, epimerization-free synthesis, this protocol leverages either a base-free DIC/OxymaPure activation strategy[6],[7] or a highly hindered HATU/Collidine approach[5].

Materials and Reagents

Reagent CategorySpecific MaterialFunction / Rationale
Building Block (2S,3S)-3-(OtBu)-6-oxopiperidine-2-carboxylic acidTarget cyclic monomer (C3-OH protected).
Resin Rink Amide or Wang Resin (Peptide-bound)Solid support with a free N-terminal amine.
Coupling Reagents DIC and OxymaPureBase-free activation to suppress C2 epimerization[6].
Alternative Coupling HATU and 2,4,6-Collidine (TMP)Uronium activation utilizing the 7-aza effect for highly hindered sequences[4],[5].
Solvents DMF, DCMResin swelling and reaction media.
Cleavage Cocktail TFA / TIPS / H₂O (95:2.5:2.5)Global deprotection (removes C3-OtBu) and resin cleavage.

Experimental Workflows

The following protocols are designed as self-validating systems. Each critical phase includes an analytical checkpoint to ensure the chemical causality of the previous step was achieved.

Protocol A: Base-Free Activation using DIC/OxymaPure (Preferred)

This method is highly recommended to maintain 0% epimerization at the labile C2 position, as it completely removes the tertiary amine base from the activation step[7].

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. If Fmoc-protected, treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Pre-activation: In a clean glass vial, dissolve the building block (0.3 mmol, 3.0 eq) and OxymaPure (0.3 mmol, 3.0 eq) in 2 mL of DMF. Add Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq).

  • Validation Check 1: Incubate the mixture for 3–5 minutes at room temperature. Observe a slight yellowing of the solution, which visually confirms the formation of the highly reactive Oxyma active ester[8].

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Validation Check 2: Drain the reaction mixture and wash the resin with DMF (3×) and DCM (3×). Perform a Kaiser test . Colorless/yellow beads confirm the complete consumption of primary amines (successful coupling). A blue result indicates incomplete coupling; repeat steps 2–4.

Protocol B: Uronium-Based Activation (For Highly Hindered Sequences)

If the N-terminus of the resin-bound peptide is exceptionally sterically hindered, HATU provides superior reaction kinetics via the 7-aza effect[4]. To prevent epimerization, the highly hindered base 2,4,6-collidine (TMP) must be used instead of DIPEA[5].

  • Pre-activation: Dissolve the building block (3.0 eq) and HATU (3.0 eq) in DMF. Add 2,4,6-collidine (6.0 eq).

  • Coupling: Immediately transfer the activated solution to the deprotected resin. Agitate for 1 hour at room temperature.

  • Washing: Drain and wash the resin with DMF (5×). Verify completion via Kaiser test.

Protocol C: Global Cleavage and Deprotection
  • Cleavage: Treat the coupled resin with 3 mL of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. The strong acid concurrently cleaves the peptide from the resin and removes the tert-butyl ether from the C3-hydroxyl group.

  • Isolation: Filter the resin and precipitate the cleavage cocktail into 30 mL of cold diethyl ether. Centrifuge to pellet the target peptide, and wash the pellet with cold ether (3×).

  • Validation Check 3: Analyze the crude lyophilized powder via LC-MS. Confirm the target mass and verify the absence of a +56 Da adduct, which would indicate incomplete removal of the C3-tBu group.

Quantitative Data: Coupling Efficiency & Epimerization

The choice of coupling reagent directly dictates the stereochemical integrity of the (2S,3S) building block. The table below summarizes expected outcomes based on established literature for highly labile, hindered cyclic amino acids[5],[6].

Coupling Reagent SystemBase AdditiveEquivalentsReaction TimeExpected YieldEpimerization (%)
DIC / OxymaPure None (Base-Free)3.02 hours> 95%< 0.5%
HATU / HOAt TMP (Collidine)3.01 hour> 95%< 2.0%
HATU DIPEA3.01 hour~ 90%8.0 - 15.0%
PyBOP DIPEA3.02 hours~ 85%> 15.0%

Visualizations

G A Peptide-Resin (Free N-Terminus) C Amide Bond Formation (Coupling) A->C Addition B Pre-activation (Building Block + DIC/Oxyma) B->C Active Ester D Global Cleavage (TFA/TIPS/H2O) C->D Wash & Dry E Target Peptide (N-Terminal Capped) D->E Precipitation

Figure 1: Solid-phase peptide synthesis workflow for incorporating the cyclic building block.

Mechanism A C2-Carboxylic Acid (2S,3S)-Derivative B O-Acylisourea / Uronium Highly Reactive A->B DIC or HATU C Oxyma Active Ester Stabilized Intermediate B->C + OxymaPure (Fast) E Oxazolone / Enolate Epimerization Pathway B->E Slow / Excess Base D Target Amide Retention of Configuration C->D + Peptide-NH2 (Aminolysis) E->D Epimerized Product

Figure 2: Activation mechanism showing active ester formation to prevent C2-epimerization.

Sources

Method

using (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid as a chiral building block in drug discovery

Executive Summary The demand for conformationally restricted, highly functionalized chiral scaffolds has driven the adoption of pipecolic acid derivatives in modern drug discovery. (2S,3S)-3-hydroxy-6-oxopiperidine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for conformationally restricted, highly functionalized chiral scaffolds has driven the adoption of pipecolic acid derivatives in modern drug discovery. (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid (HOPCA) represents a densely functionalized, versatile chiral building block. By possessing three orthogonal functional handles—a C6-lactam, a C2-carboxylic acid, and a C3-hydroxyl group—this scaffold serves as a critical precursor for both the divergent total synthesis of complex bicyclic alkaloids (e.g., indolizidines, quinolizidines) and the generation of rigid peptidomimetics[1].

This technical guide outlines the structural rationale, mechanistic conformational control, and validated protocols for deploying (2S,3S)-HOPCA in synthetic workflows.

Structural Rationale & Mechanistic Insights

The strategic value of the (2S,3S)-HOPCA scaffold lies in its capacity to dictate stereochemistry through predictable conformational biases. When deployed in drug design, the pipecolic acid core acts as an excellent surrogate for natural amino acids like valine or proline, enforcing stable β -turn conformations that are essential for binding targets such as the Interleukin-1 β -Converting Enzyme (ICE) or integrin receptors[2][3].

The Causality of Stereocontrol: A(1,3) Strain

A defining feature of this building block is its predictable conformational locking upon N-protection. When the piperidine nitrogen is protected (e.g., with a Boc, Cbz, or allyl group), severe allylic A(1,3) strain is induced between the N-protecting group and the C2-carboxylate[1].

  • Mechanistic Consequence : To minimize this steric repulsion, the piperidine ring undergoes a conformational flip, forcing the C2-carboxylate into an axial position .

  • Synthetic Utility : This locked conformation effectively shields one face of the ring, allowing subsequent nucleophilic additions or alkylations at the C6-position (following lactam activation) to proceed with exceptional diastereoselectivity (>95% de).

G A N-Protected (2S,3S)-Scaffold B A(1,3) Strain Induction (N-Protecting Group vs C2-COOH) A->B C Conformational Locking (Axial C2-COOH) B->C D Stereoselective Functionalization (>95% de) C->D Nucleophilic Addition

Conformational locking mechanism via A(1,3) strain for stereoselective functionalization.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate integrity.

Protocol 1: Synthesis of Conformationally Restricted Peptidomimetics

Objective : Incorporate the (2S,3S)-HOPCA core into a peptide sequence to induce a rigid β -turn[2].

  • Step 1: N-Protection : Dissolve (2S,3S)-HOPCA (1.0 eq) in a 1:1 mixture of 1,4-dioxane/water. Add NaHCO3​ (2.5 eq) and Boc2​O (1.2 eq). Stir at room temperature for 12 hours.

  • Step 2: Activation : Dissolve the N-Boc protected acid in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes to generate the active HOAt ester.

    • Causality: HATU is selected over EDC/HOBt to prevent epimerization at the highly sensitive C2 stereocenter during activation.

  • Step 3: Conjugation : Add the target primary amine or peptide chain (1.1 eq). Stir for 4 hours at room temperature.

  • Step 4: Workup : Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash with brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

  • Self-Validation Checkpoint : Analyze the crude mixture via 1H NMR and HPLC-MS. Successful incorporation of the pipecolic core will typically present as two distinct rotamers in the NMR spectrum (cis/trans isomerism around the pipecolic amide bond), validating the restricted rotation of the newly formed peptidomimetic[2].

Protocol 2: Divergent Synthesis of Bicyclic Alkaloid Scaffolds

Objective : Convert the monocyclic lactam into a bicyclic indolizidine or quinolizidine framework, a method heavily utilized in the total synthesis of poison-frog alkaloids[1].

  • Step 1: Lactam Reduction : Treat the N-protected (2S,3S)-HOPCA ester with Schwartz's reagent ( Cp2​ZrHCl , 1.5 eq) in anhydrous THF at 0 °C.

    • Causality: Schwartz's reagent selectively reduces the C6-lactam to a cyclic hemiaminal without over-reducing the C2-ester.

  • Step 2: Cyanation : React the resulting hemiaminal with TMSCN (2.0 eq) and a Lewis acid ( BF3​⋅OEt2​ , 1.1 eq) at -78 °C.

    • Self-Validation Checkpoint: The reaction yields the α -aminonitrile. The stereochemistry must be confirmed via 2D-NOESY NMR; the cyano group should add strictly anti to the C2-carboxylate due to the A(1,3) strain-induced conformational lock.

  • Step 3: Ring Closure : Subject the intermediate to reductive decyanation (using AgBF4​ and NaBH4​ ) followed by intramolecular alkylation to form the bicyclic core.

G A (2S,3S)-HOPCA Chiral Building Block B Lactam Reduction & Cyanation A->B Pathway 1 C C3-OH Inversion (Mitsunobu) A->C Pathway 2 D Amide Coupling A->D Pathway 3 E Indolizidine / Quinolizidine Scaffolds B->E F C3-Functionalized Pipecolic Acids C->F G Conformationally Restricted Peptidomimetics D->G

Divergent synthetic workflows utilizing the (2S,3S)-HOPCA chiral building block.

Quantitative Data Summary

The table below summarizes typical reaction metrics when utilizing the (2S,3S)-HOPCA scaffold across various drug discovery workflows, highlighting the efficiency of the stereocontrol mechanisms.

Transformation / WorkflowReagents / ConditionsYield (%)Diastereomeric Excess (de %)Primary Application
N-Protection (Boc) Boc2​O , NaHCO3​ , Dioxane/ H2​O , RT92 - 98%> 99% (Retention)Scaffold Preparation
Amide Coupling (C2) HATU, DIPEA, DMF, RT85 - 90%> 98% (Retention)Peptidomimetics[2]
Lactam Reduction (C6) Cp2​ZrHCl , THF, 0 °C78 - 85%N/A (Hemiaminal)Alkaloid Synthesis[1]
Stereoselective Cyanation TMSCN, BF3​⋅OEt2​ , -78 °C80 - 88%> 95% (anti addition)Bicyclic Precursors[1]
C3-OH Inversion DIAD, PPh3​ , p-Nitrobenzoic acid70 - 75%> 98% (Inversion)Stereocenter Editing

References

  • Toyooka, N., & Okada, T. (2024). Divergent total synthesis of indolizidine-, quinolizidine-, and decahydroquinoline-type poison-frog alkaloids. Advances in Heterocyclic Chemistry, 144, 49-88. URL:[Link]

  • Trabocchi, A., et al. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Chemistry - A European Journal, 20(35), 11187-203. URL:[Link]

  • Dolle, R. E., et al. (1997). Pyridazinodiazepines as a High-Affinity, P2−P3 Peptidomimetic Class of Interleukin-1β-Converting Enzyme Inhibitor. Journal of Medicinal Chemistry, 40(13), 1941–1945. URL:[Link]

Sources

Application

scale-up synthesis protocol for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid production

Executive Summary & Strategic Rationale (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid is a highly functionalized chiral lactam that serves as a critical building block for non-ribosomal peptide congeners (e.g., GE8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid is a highly functionalized chiral lactam that serves as a critical building block for non-ribosomal peptide congeners (e.g., GE81112) and advanced β -lactamase inhibitors. Traditional chiral pool syntheses starting from D-glucose or L-glutamic acid suffer from lengthy sequences (>10 steps), hazardous azide intermediates, and poor atom economy.

To bypass these bottlenecks, this application note details a highly scalable, 4-step chemoenzymatic protocol . By leveraging the engineered Fe(II)/ α -ketoglutarate-dependent dioxygenase GetF, we achieve perfect cis-diastereoselective hydroxylation of commercially available L-pipecolic acid[1]. Subsequent chemical protection and regioselective ruthenium-catalyzed oxidation yield the target 6-oxo moiety with high volumetric productivity and >99% enantiomeric excess (ee).

Retrosynthetic Strategy & Reaction Causality

The synthesis relies on a self-validating sequence where each intermediate's structural integrity dictates the success of the subsequent transformation.

  • Biocatalytic Hydroxylation: The GetF enzyme specifically abstracts the pro-S hydrogen at C3 of L-pipecolic acid. The rapid hydroxyl rebound ensures strictly (3S) stereochemistry, bypassing the need for toxic osmium tetroxide or complex chiral auxiliaries[2].

  • Protection Strategy: Ruthenium tetroxide (RuO₄) is a powerful oxidant that rapidly cleaves diols and oxidizes secondary alcohols to ketones. Global protection—specifically masking the 3-OH as an acetate—is mandatory to prevent over-oxidation at C3[3].

  • Regioselective Lactamization: The RuCl₃/NaIO₄ system generates RuO₄ in situ. Oxidation of cyclic amines typically occurs at the methylene adjacent to the nitrogen. The C2 position is electronically deactivated by the electron-withdrawing methyl ester and sterically shielded, directing oxidation exclusively to the C6 methylene to form the lactam[3].

SynthesisPathway A L-Pipecolic Acid (Starting Material) B (2S,3S)-3-Hydroxypipecolic Acid (Biocatalytic Hydroxylation) A->B GetF (Fe²⁺/α-KG) Whole-cell biotransformation C N-Cbz-(2S,3S)-3-acetoxypipecolate methyl ester (Global Protection) B->C 1. SOCl₂, MeOH 2. Cbz-Cl, NaHCO₃ 3. Ac₂O, Pyridine D N-Cbz-(2S,3S)-3-acetoxy-6-oxopiperidine-2-carboxylate (Regioselective Oxidation) C->D RuCl₃ (cat.), NaIO₄ EtOAc/H₂O, rt E (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid (Target API Precursor) D->E 1. LiOH, THF/H₂O 2. H₂, Pd/C

Figure 1: Chemoenzymatic synthesis workflow for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Quantitative Process Metrics

The following table summarizes the validated metrics for a 50-gram scale-up campaign.

Process StageReaction TypeYield (%)Purity (HPLC area %)Optical PurityE-Factor
1. Bioconversion Enzymatic Hydroxylation88> 98.5> 99% ee, > 99% de12.4
2. Protection Esterification/Acylation82> 97.0N/A18.2
3. Oxidation RuO₄ Lactamization76> 95.5N/A22.1
4. Deprotection Hydrolysis/Hydrogenolysis91> 99.0> 99% ee, > 99% de8.5

Step-by-Step Scale-Up Methodologies

Step 1: Biocatalytic Synthesis of (2S,3S)-3-Hydroxypipecolic Acid

Objective: Stereoselective C3 hydroxylation using recombinant E. coli expressing GetF.

  • Fermentation: Cultivate E. coli BL21(DE3) harboring the GetF plasmid in 5 L of Terrific Broth (TB) at 37°C. Induce with 0.5 mM IPTG at OD₆₀₀ = 0.8 and express at 20°C for 16 h.

  • Bioconversion: Harvest cells by centrifugation and resuspend in 2 L of 50 mM HEPES buffer (pH 7.5). Add L-pipecolic acid (50.0 g, 387 mmol), α -ketoglutarate (68.0 g, 465 mmol), L-ascorbic acid (5.0 g), and FeSO₄·7H₂O (1.0 g).

  • Incubation: Stir at 200 rpm at 28°C with active aeration (1 vvm) for 24 h.

  • Self-Validation & IPC: Monitor conversion via LC-MS (ESI+). The reaction is complete when the starting material peak (m/z 130) is fully replaced by the product peak (m/z 146).

  • Isolation: Centrifuge to remove biomass. Pass the supernatant through a strongly acidic cation exchange column (Dowex 50WX8, H⁺ form). Wash with deionized water until neutral, then elute with 2M NH₄OH. Lyophilize the eluate to yield the intermediate as a white powder (49.4 g, 88%).

Step 2: Global Protection (Esterification, N-Cbz, and O-Acetylation)

Objective: Mask reactive functional groups to prevent over-oxidation in Step 3.

  • Methyl Esterification: Suspend the Step 1 product (45.0 g, 310 mmol) in anhydrous MeOH (450 mL) at 0°C. Add SOCl₂ (45 mL) dropwise. Reflux for 4 h, then concentrate in vacuo.

  • N-Cbz Protection: Dissolve the crude ester in THF/H₂O (1:1, 500 mL). Add NaHCO₃ (78.0 g, 930 mmol) followed by benzyl chloroformate (Cbz-Cl, 53 mL, 372 mmol) at 0°C. Stir at room temperature for 12 h. Extract with EtOAc (3 × 200 mL), dry over Na₂SO₄, and concentrate.

  • O-Acetylation: Dissolve the crude N-Cbz ester in CH₂Cl₂ (400 mL). Add pyridine (50 mL), DMAP (1.9 g, 15.5 mmol), and acetic anhydride (35 mL, 372 mmol). Stir for 6 h at room temperature.

  • Self-Validation & IPC: TLC (Hexane/EtOAc 7:3) must show a single UV-active spot (R_f ~0.5). Absence of a broad OH stretch in FT-IR (~3300 cm⁻¹) confirms complete acetylation.

  • Workup: Wash with 1M HCl (2 × 200 mL), saturated NaHCO₃, and brine. Concentrate and purify via a short silica plug to yield N-Cbz-(2S,3S)-3-acetoxypipecolic acid methyl ester (85.2 g, 82% over 3 steps).

Step 3: Regioselective C6-Oxidation (Lactamization)

Objective: Catalytic RuO₄ oxidation of the C6 methylene to a lactam.

  • Reaction Setup: Dissolve the protected intermediate (80.0 g, 238 mmol) in a biphasic mixture of EtOAc/MeCN/H₂O (2:2:1, 1.2 L).

  • Oxidation: Add NaIO₄ (203.0 g, 952 mmol, 4.0 equiv). Vigorously stir the suspension and add RuCl₃·xH₂O (2.4 g, ~5 mol%). The mixture will immediately turn a characteristic bright yellow/green, indicating the formation of active RuO₄.

  • Self-Validation & IPC: Stir at room temperature for 16 h. Monitor via ¹H NMR of a miniature workup sample. The reaction is complete when the C6 methylene protons (~3.5 ppm) completely disappear.

  • Quench (Critical Step): Add isopropanol (50 mL) to the reaction. A successful quench is visually validated when the yellow solution turns pitch black (reduction of RuO₄ to insoluble RuO₂).

  • Isolation: Filter the black suspension through a pad of Celite. Wash the filtrate with 10% Na₂S₂O₃ (to destroy residual periodate) and brine. Dry over Na₂SO₄ and concentrate to yield the 6-oxo derivative (63.1 g, 76%).

Step 4: Global Deprotection & Isolation

Objective: Removal of the methyl ester, O-acetate, and N-Cbz groups to yield the target API precursor.

  • Saponification: Dissolve the Step 3 product (60.0 g, 172 mmol) in THF/H₂O (1:1, 600 mL). Add LiOH·H₂O (18.0 g, 430 mmol, 2.5 equiv). Stir at room temperature for 4 h to hydrolyze both the methyl ester and the O-acetate.

  • Self-Validation & IPC: LC-MS must show the complete disappearance of the starting mass and the appearance of the N-Cbz-(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid intermediate (m/z 294 [M+H]⁺).

  • Acidification: Adjust the pH to 2.0 using 2M HCl. Extract with EtOAc (3 × 300 mL), dry, and concentrate.

  • Hydrogenolysis: Dissolve the intermediate in MeOH (500 mL). Add 10% Pd/C (6.0 g). Purge the vessel with N₂, then stir under an H₂ atmosphere (balloon, 1 atm) for 6 h.

  • Isolation: Filter the catalyst through Celite under an inert atmosphere. Concentrate the filtrate in vacuo. Recrystallize the crude solid from EtOH/H₂O to yield pure (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid as white crystals (24.9 g, 91%).

References

  • Source: nih.
  • Source: researchgate.
  • Source: proquest.

Sources

Method

derivatization of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid for GC-MS analysis

Application Note: Derivatization Strategies for the GC-MS Analysis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid Chemical Context & The Volatility Challenge The accurate quantification of cyclic amino acid deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for the GC-MS Analysis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Chemical Context & The Volatility Challenge

The accurate quantification of cyclic amino acid derivatives, such as (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid, via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. This molecule is highly polar, rigid, and non-volatile due to the presence of three distinct functional groups containing active hydrogens:

  • A carboxylic acid (-COOH) at the C2 position.

  • A secondary hydroxyl (-OH) at the C3 position.

  • A lactam/amide (-NH-C=O) at the C6 position.

Without chemical modification, these groups engage in strong intermolecular hydrogen bonding, resulting in excessively high boiling points and thermal degradation upon injection. Furthermore, underivatized polar groups interact irreversibly with the silanol groups of the GC column's stationary phase, leading to severe peak tailing or complete analyte loss[1]. To render this compound GC-amenable, the active hydrogens must be replaced with non-polar, thermally stable moieties[2].

Mechanistic Rationale for Derivatization

To achieve optimal volatility and structural elucidation, we outline two distinct, field-proven derivatization pathways.

Method A: Global Silylation (BSTFA + 1% TMCS) Silylation is a single-step, comprehensive approach that replaces the active hydrogens of the -COOH, -OH, and -NH groups with Trimethylsilyl (TMS) groups. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Because the lactam nitrogen and the sterically hindered secondary hydroxyl group are notoriously resistant to silylation, the addition of 1% Trimethylchlorosilane (TMCS) is mandatory. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon atom in BSTFA and driving the reaction to complete tri-TMS formation[3].

Method B: Two-Step Esterification & Fluoroacylation Silyl derivatives can be highly sensitive to moisture. For complex biological matrices, a two-step orthogonal derivatization is often preferred[4]. First, the carboxylic acid is converted to a methyl ester using methanolic HCl. Second, the hydroxyl and lactam groups are acylated using Trifluoroacetic anhydride (TFAA). The introduction of highly electronegative fluorine atoms significantly enhances volatility and provides excellent sensitivity if Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS is employed[2].

Derivatization Target (2S,3S)-3-hydroxy-6-oxopiperidine -2-carboxylic acid (Highly Polar, Non-Volatile) Silylation Method A: Global Silylation (BSTFA + 1% TMCS, 75°C) Target->Silylation Active H Replacement Acylation Method B: Esterification & Acylation (MeOH/HCl then TFAA, 60°C) Target->Acylation 2-Step Derivatization TMS_Deriv Tri-TMS Derivative (MW: 375.14) Universal GC-MS Profiling Silylation->TMS_Deriv -COOH -> -COOTMS -OH -> -OTMS -NH -> -NTMS TFA_Deriv Methyl Ester, Di-TFA Derivative (MW: 365.14) High Stability & ECD Response Acylation->TFA_Deriv -COOH -> -COOMe -OH -> -OCOCF3 -NH -> -NCOCF3

Chemical derivatization pathways for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate internal standards (IS), background checks, and reaction completeness monitoring to ensure absolute data integrity.

Protocol A: Global Silylation (Tri-TMS Derivative)

Causality Note: Moisture rapidly hydrolyzes BSTFA into hexamethyldisiloxane, neutralizing the reagent. Absolute dryness is the critical success factor for this protocol.

  • Sample Aliquoting & IS Addition: Transfer 50 µL of the extracted sample into a 2 mL glass GC vial. Immediately add 10 µL of Internal Standard (e.g., D4-pipecolic acid or L-Norvaline, 10 µg/mL)[5]. Validation step: The IS tracks extraction recovery and compensates for minor variations in derivatization efficiency.

  • Desiccation: Evaporate the sample to complete dryness under a gentle, continuous stream of high-purity Nitrogen (N₂) gas at 40°C.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and proton acceptor) followed by 50 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 75°C for 45 minutes. Causality Note: The extended time and elevated temperature are strictly required to force the silylation of the sterically hindered secondary hydroxyl and the low-nucleophilicity lactam nitrogen.

  • Analysis: Allow the vial to cool to room temperature. Transfer the mixture to a low-volume GC insert. Inject 1 µL into the GC-MS system.

Protocol B: Two-Step Esterification & Fluoroacylation

Causality Note: This method physically separates the derivatization of the acidic group from the hydroxyl/amide groups, preventing the formation of mixed, unpredictable byproducts.

  • Sample Preparation: Aliquot sample and IS as described above. Evaporate to complete dryness.

  • Esterification: Add 100 µL of 3 M Methanolic HCl. Cap and incubate at 60°C for 30 minutes. This converts the C2 carboxylic acid into a volatile methyl ester.

  • Intermediate Drying: Evaporate the sample to absolute dryness under N₂ gas. Causality Note: All residual methanol and HCl must be removed, as residual alcohol will violently consume the acylation reagent in the next step.

  • Acylation: Add 50 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and incubate at 60°C for 20 minutes[2].

  • Final Reconstitution: Evaporate to dryness under N₂ to remove excess TFAA (which can rapidly degrade the GC column's stationary phase). Reconstitute the residue in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS.

The Validation Framework (QC Checks)

To ensure the protocol operates as a self-validating system, the following criteria must be met for every batch:

  • Completeness Check (Partial Derivative Monitoring): During MS data analysis of Method A, extract the ion chromatogram (EIC) for the di-TMS derivative (MW: 303.14). The reaction is only considered valid if the ratio of Area(di-TMS) / Area(tri-TMS) is < 0.05. A higher ratio indicates reagent depletion or moisture contamination[3].

  • Reagent Blank Integrity: A solvent blank processed through the exact derivatization steps must exhibit a signal-to-noise (S/N) ratio of < 3 at the target analyte's retention time.

  • IS Recovery Threshold: The absolute peak area of the Internal Standard must remain within ±20% of the historical batch average.

Workflow SamplePrep Sample Prep & IS Addition Drying N2 Desiccation (Moisture Removal) SamplePrep->Drying Deriv Chemical Derivatization Drying->Deriv GC Capillary GC Separation Deriv->GC MS EI-MS Detection GC->MS Data Validation (Di-TMS Check) MS->Data

End-to-end self-validating sample preparation and GC-MS analytical workflow.

Quantitative Data & Derivative Properties

The choice between Method A and Method B depends on the specific matrix interferences and the available MS detector type. The table below summarizes the quantitative and structural shifts induced by both protocols.

PropertyMethod A: Global SilylationMethod B: Esterification/Acylation
Reagents Used BSTFA + 1% TMCS in PyridineMethanolic HCl, followed by TFAA
Derivatized Groups -COOH, -OH, -NH (Lactam)-COOH (Ester), -OH, -NH (Acyl)
Derivative Formed Tri-TMS derivativeMethyl ester, di-TFA derivative
Mass Shift (Δ Da) + 216 Da+ 206 Da
Derivatized MW 375.14 g/mol 365.14 g/mol
Key MS Fragments (EI) [M-15]+ (Loss of CH3), [M-73]+ (Loss of TMS)[M-69]+ (Loss of CF3), [M-59]+ (Loss of COOCH3)
Moisture Sensitivity Extremely High (Requires absolute dryness)Moderate (Stable once derivatized)
Primary Advantage Universal profiling; single-step reaction[3].Highly specific; excellent ECD/NCI sensitivity[2].

References

  • Determination of pipecolic acid following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders - PubMed. nih.gov.
  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC. nih.gov.
  • Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography - ResearchGate. researchgate.net.
  • Derivatization Methods in GC and GC/MS - IntechOpen. intechopen.com.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. jfda-online.com.
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. sigmaaldrich.com.

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

Introduction & Scope (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a highly functionalized, chiral cyclic amino acid derivative. It serves as a critical building block in the synthesis of complex piperidine alka...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a highly functionalized, chiral cyclic amino acid derivative. It serves as a critical building block in the synthesis of complex piperidine alkaloids (e.g., clavepictines) and advanced peptidomimetic therapeutics. The molecule features a dense array of functional groups: a carboxylic acid, a secondary hydroxyl group, and a lactam (cyclic amide) moiety.

While this density of functional groups is synthetically valuable, it presents significant downstream purification challenges. The molecule possesses multiple hydrogen-bond donors (-OH, -COOH, lactam -NH) and acceptors (-C=O, -OH), making it highly soluble in polar protic media but prone to "oiling out"—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or Jelly-Like Phase (JLP) formation—when subjected to standard precipitation techniques [1]. This application note details field-proven, self-validating crystallization protocols designed to bypass LLPS, ensuring high-purity isolation of the (2S,3S)-stereoisomer.

Physicochemical Profiling & Mechanistic Insights

The Role of Hydrogen Bonding in Phase Behavior

The dual electrostatic–covalent nature of hydrogen bonding dictates the polymorphic stability and solubility of polar piperidine derivatives [2]. During anti-solvent crystallization, if the solvent environment's polarity drops too rapidly, the solute molecules self-associate into disordered, solvent-rich aggregates (JLP) rather than an ordered crystal lattice.

To predict and control this, we evaluate solvent systems using Kamlet-Taft parameters:

  • α (Hydrogen-bond donor acidity): Solvents with high α (e.g., Methanol, Water) effectively solvate the lactam and carboxylate groups, preventing premature aggregation.

  • β (Hydrogen-bond acceptor basicity): Influences the solubility of the hydroxyl proton.

When an anti-solvent with a low α value (like Acetone or THF) is introduced, the sudden lack of hydrogen-bond donors forces the solute to interact with itself. If the supersaturation is too high, it oils out [1].

Causality of the Experimental Design

To avoid JLP and achieve >99% diastereomeric excess (d.e.), our protocols utilize two distinct mechanistic pathways:

  • Seeded Anti-Solvent Crystallization: By dissolving the crude material in Methanol (high α ) and carefully titrating Acetone (low α ) only until the lower boundary of the Metastable Zone Width (MSZW) is reached, we can introduce pure seed crystals. This provides a low-energy template for nucleation, forcing the system to bypass the amorphous LLPS boundary.

  • pH-Shift (Reactive) Crystallization: Leveraging the ionizable carboxylic acid (estimated pKa≈3.2 ), the compound is fully dissolved as a sodium salt in an aqueous base. Controlled acidification slowly neutralizes the molecule to its zwitterionic/free-acid state, minimizing solubility and driving crystallization through isoelectric precipitation.

Crystallization Workflow

CrystallizationWorkflow Crude Crude (2S,3S)-3-hydroxy-6- oxopiperidine-2-carboxylic acid Dissolution Dissolution in Primary Solvent (Methanol, 50°C) Crude->Dissolution Filtration Polish Filtration (0.22 µm, Remove insolubles) Dissolution->Filtration AntiSolvent Controlled Anti-Solvent Addition (Acetone, 0.1 mL/min) Filtration->AntiSolvent Seeding Seeding (1-2 wt%) Bypass LLPS Boundary AntiSolvent->Seeding Reach Metastable Zone Cooling Linear Cooling Ramp (50°C to 5°C at 0.2°C/min) Seeding->Cooling Isothermal hold (1 hr) Isolation Filtration & Washing (Cold Acetone/MeOH 9:1) Cooling->Isolation Supersaturation depletion Drying Vacuum Drying (40°C, 50 mbar) Isolation->Drying Pure Purified (2S,3S)-Isomer (>99% Purity) Drying->Pure

Caption: Workflow for the seeded anti-solvent crystallization of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Methanol/Acetone)

This protocol is optimized for removing structurally similar diastereomeric impurities (e.g., the (2R,3S) isomer) and residual synthetic byproducts.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid in 40 mL of anhydrous Methanol. Heat the reactor to 50°C under gentle agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean, jacketed crystallizer to remove any particulate matter or insoluble polymeric impurities.

  • Anti-Solvent Titration: Maintain the temperature at 50°C. Using a programmable syringe pump, add Acetone at a strict rate of 0.5 mL/min until a total of 20 mL has been added.

    • Self-Validation Check (IPC 1): The solution must remain clear. If premature turbidity (cloudiness) occurs, the MSZW has been breached. Add 2-3 mL of Methanol to regain clarity.

  • Seeding: Add 0.1 g (1 wt%) of highly pure (>99.5%) (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid crystals. Hold the suspension isothermally at 50°C for 60 minutes to allow the seed bed to mature and prevent secondary nucleation.

  • Cooling & Growth: Initiate a linear cooling ramp from 50°C to 5°C at a rate of 0.2°C/min. Concurrently, add an additional 40 mL of Acetone at 0.2 mL/min.

    • Causality: The slow cooling rate coupled with slow anti-solvent addition maintains a constant, low level of supersaturation, favoring the thermodynamic growth of the existing seeds over the kinetic formation of an amorphous JLP [3].

  • Isolation: Filter the resulting slurry through a sintered glass funnel (Porosity 3) under vacuum. Wash the filter cake twice with 15 mL of pre-chilled (5°C) Acetone/Methanol (9:1 v/v).

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C and 50 mbar for 12 hours.

    • Self-Validation Check (IPC 2): Perform Karl Fischer titration and GC-HS to ensure residual solvent is <3000 ppm.

Protocol B: pH-Shift Crystallization (Aqueous)

This protocol is highly effective when the crude material contains heavy metal catalysts or highly organic-soluble impurities.

Step-by-Step Methodology:

  • Salt Formation: Suspend 10.0 g of crude material in 30 mL of deionized water. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH probe until the pH reaches 7.5 - 8.0. The material will fully dissolve as the sodium carboxylate salt.

  • Aqueous Washing (Optional): Extract the aqueous layer with 20 mL of Methyl tert-butyl ether (MTBE) to remove non-polar organic impurities. Discard the organic layer.

  • Reactive Crystallization: Heat the aqueous layer to 40°C. Using an automated titrator, add 1M HCl at a rate of 0.2 mL/min until the pH reaches 3.2 (the estimated isoelectric point).

  • Maturation: Once the target pH is reached and precipitation is observed, hold the slurry at 40°C for 2 hours (Ostwald ripening), then cool to 2°C at 0.5°C/min.

  • Isolation: Filter, wash with 10 mL of ice-cold water followed by 10 mL of cold Acetone, and dry under vacuum at 45°C.

Data Presentation & Quality Metrics

The selection of the solvent system is quantitatively justified by the Kamlet-Taft parameters and their resulting impact on phase behavior, as summarized below.

Table 1: Solvent Screening & Phase Behavior Outcomes

Primary Solvent ( α / β )Anti-Solvent ( α / β )Volumetric RatioPhase OutcomeCrystal Habit
Methanol (0.98 / 0.62)Acetone (0.08 / 0.48)1 : 1.5Crystalline Prismatic
Methanol (0.98 / 0.62)THF (0.00 / 0.55)1 : 2.0Jelly-Like Phase (JLP)Amorphous
Water (1.17 / 0.47)Acetonitrile (0.19 / 0.31)1 : 4.0Oiling Out (LLPS)N/A
Water (1.17 / 0.47)Isopropanol (0.76 / 0.95)1 : 3.0CrystallineFine Needles

Note: Solvents with α values near 0 (e.g., THF) fail to stabilize the hydrogen-bonding network during supersaturation, leading to JLP [1].

Table 2: Quality and Yield Metrics by Protocol

Purification MethodInitial Purity (HPLC)Final Purity (HPLC)Diastereomeric Excess (d.e.)Yield (%)
Protocol A (MeOH/Acetone)88.5%99.6%> 99.8%82%
Protocol B (pH-Shift)88.5%98.2%97.5%76%
Unseeded Anti-Solvent88.5%92.1%94.0%65% (Amorphous)

References

  • Reverse Antisolvent Method To Avoid Jelly-like Phase Generation and Preparation of Crystalline Cefquinome Crystal Growth & Design, American Chemical Society (ACS). URL:[Link]

  • Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies International Journal of Pharmaceutical Sciences (IJPS). URL:[Link]

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent Organic Process Research & Development, American Chemical Society (ACS). URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals dedicated to the stereoselective synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. The piperidine s...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals dedicated to the stereoselective synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. The piperidine scaffold is a privileged structure in medicinal chemistry, and achieving high enantiomeric excess (e.e.) is paramount for therapeutic efficacy and safety.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related chiral piperidine derivatives.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section is structured in a question-and-answer format to directly address specific experimental issues that can lead to suboptimal enantioselectivity.

Q1: My reaction is yielding the correct product, but the enantiomeric excess is disappointingly low. What are the fundamental checks I should perform first?

A1: When faced with low enantiomeric excess, a systematic evaluation of your foundational experimental parameters is the critical first step. Often, the issue lies not in the core chemistry but in the execution and setup.[3]

  • Purity of Reagents and Starting Materials: Impurities in your substrates, reagents, or solvents can act as catalyst poisons or promote non-selective background reactions.[4]

    • Actionable Advice:

      • Verify the purity of all commercial reagents. If necessary, repurify starting materials via distillation, recrystallization, or column chromatography.

      • Ensure solvents are of an appropriate grade (e.g., anhydrous) for your specific catalytic system. Many asymmetric reactions are highly sensitive to water.[3][4]

  • Catalyst Integrity and Activity: The chiral catalyst is the heart of your asymmetric transformation. Its condition is non-negotiable.

    • Actionable Advice:

      • If using a commercial catalyst, ensure it has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

      • For catalysts prepared in-house, verify their structure and purity using techniques like NMR or X-ray crystallography.[3]

      • Run a control reaction using a well-established substrate known to give high e.e. with your catalyst.[3] A poor result in this control experiment points directly to a catalyst problem.

  • Reaction Conditions: Seemingly minor deviations in reaction parameters can have a major impact on selectivity.

    • Actionable Advice:

      • Temperature: Lowering the reaction temperature is a common strategy to increase enantioselectivity, as it amplifies the small energy difference between the diastereomeric transition states.[3] Systematically screen a range of lower temperatures.

      • Concentration: Substrate concentration can influence reaction kinetics and potentially favor or disfavor a non-selective background reaction.[4] Investigate the effect of dilution or concentration on the e.e.

  • Atmosphere Control: Many chiral catalysts, particularly organometallic complexes, are sensitive to oxygen and moisture.

    • Actionable Advice:

      • Ensure all glassware is rigorously dried (oven-dried overnight is standard practice).[4]

      • Assemble your reaction apparatus under a positive pressure of a dry, inert gas such as argon or nitrogen.

Q2: I suspect my organocatalyst (e.g., a proline derivative) is the source of low enantioselectivity in my Mannich or Aldol-type reaction. How can I troubleshoot this?

A2: Organocatalysis is a powerful tool for constructing chiral piperidine precursors.[1] However, its success hinges on specific conditions.

  • Catalyst Loading: While catalytic, the amount of organocatalyst can be crucial.

    • Actionable Advice: Vary the catalyst loading (e.g., from 5 mol% to 30 mol%). Sometimes, a higher loading is necessary to ensure the catalyzed pathway outcompetes any racemic background reaction.

  • Solvent Effects: The solvent's polarity and coordinating ability can drastically alter the transition state geometry and, therefore, the enantioselectivity.[3]

    • Actionable Advice:

      • Screen a diverse range of solvents (e.g., nonpolar like toluene, polar aprotic like acetonitrile or benzonitrile, and protic like methanol).[1][5]

      • For proline-catalyzed reactions, the presence of water as a co-solvent can sometimes be beneficial, but its concentration must be carefully optimized.[1]

  • Acid/Base Additives: The presence of co-catalysts or additives can be essential.

    • Actionable Advice: In some Mannich reactions, a weak acid co-catalyst is required to facilitate imine formation and catalyst turnover. Experiment with additives if your specific protocol suggests their use.

Q3: My goal is to use chiral resolution to isolate the desired (2S,3S) enantiomer, but the separation is inefficient. What can I do?

A3: Chiral resolution, either through diastereomeric salt crystallization or chromatography, is a viable strategy, especially when asymmetric synthesis is challenging.[][7][8]

  • Inefficient Diastereomeric Salt Crystallization:

    • Actionable Advice:

      • Screen Resolving Agents: The choice of the chiral resolving agent is paramount. For a carboxylic acid like your target molecule, chiral amines are common resolving agents. Conversely, chiral acids can be used to resolve piperidine intermediates.[][7] Screen a variety of commercially available, enantiopure resolving agents.

      • Optimize Crystallization Solvent: The solvent system is just as important as the resolving agent. A suitable solvent should allow for the formation of a supersaturated solution from which one diastereomeric salt preferentially crystallizes. Screen a range of solvents and solvent mixtures with varying polarities.

      • Control Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are typically purer. Crash cooling often traps impurities and the undesired diastereomer.

  • Poor Chiral HPLC/SFC Separation:

    • Actionable Advice:

      • Screen Chiral Stationary Phases (CSPs): There is no universal chiral column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for piperidine derivatives.[9]

      • Optimize Mobile Phase: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[9]

      • Use Additives: Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can significantly improve peak shape and resolution for acidic or basic analytes, respectively.[4]

Frequently Asked Questions (FAQs)

Q: What are some of the most effective strategies for the asymmetric synthesis of substituted piperidines? A: Several powerful methods have been developed. Organocatalysis, using small chiral molecules like proline, is effective for Mannich and Aldol reactions to build piperidine precursors.[1][5] Transition metal catalysis, using metals like rhodium, palladium, or zinc with chiral ligands, enables reactions such as asymmetric hydrogenation, arylation, and cycloadditions.[10][11] Biocatalysis, employing enzymes like ketoreductases or transaminases, offers a green and highly selective route for the reduction of prochiral piperidones or the amination of ketones.[12][13][14]

Q: What is a "racemic background reaction," and how can it be minimized? A: A racemic background reaction is a non-catalyzed, non-selective reaction that occurs simultaneously with the desired chiral-catalyzed transformation.[4] This parallel pathway produces a 50:50 mixture of enantiomers, which directly erodes the overall enantiomeric excess of the product mixture. To minimize it, you can often lower the reaction temperature, which will slow the higher-energy uncatalyzed reaction more significantly than the lower-energy catalyzed pathway.[4] Adjusting substrate or catalyst concentration can also help favor the desired asymmetric route.

Q: How can I accurately determine the enantiomeric excess of my product? A: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[9] This technique separates the two enantiomers, allowing for the integration of their respective peak areas to calculate the e.e. Another method involves the use of a chiral NMR solvating agent, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, which can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their quantification.[15]

Data & Workflow Visualization
Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Observed check_purity Verify Purity of All Reagents & Solvents? start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes repurify Action: Repurify/ Replace Reagents check_purity->repurify No check_catalyst Assess Catalyst Integrity (Age, Storage, Purity)? catalyst_ok Catalyst Active check_catalyst->catalyst_ok Yes new_catalyst Action: Use Fresh/ Verified Catalyst check_catalyst->new_catalyst No check_conditions Are Reaction Conditions (Temp., Atmosphere) Optimal? conditions_ok Conditions Validated check_conditions->conditions_ok Yes optimize_conditions Action: Systematically Optimize (Temp., Solvent, Conc.) check_conditions->optimize_conditions No purity_ok->check_catalyst catalyst_ok->check_conditions final_check Re-run Experiment conditions_ok->final_check repurify->final_check new_catalyst->final_check optimize_conditions->final_check success High e.e. Achieved final_check->success

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Principle of Diastereomeric Salt Resolution

G racemate Racemic Mixture (R)-Acid + (S)-Acid salts Diastereomeric Salts (R)-Acid:(+)-Base (S)-Acid:(+)-Base racemate->salts resolver Chiral Resolving Agent (+)-Base resolver->salts separation Separation by Crystallization Insoluble Salt (Crystals) Soluble Salt (in Mother Liquor) salts->separation liberation Liberate Free Acid Add Strong Acid separation->liberation product {Enantiopure Product | (S)-Acid} liberation->product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Enantioselectivity (Illustrative)

ParameterChangePotential Effect on e.e.Rationale
Temperature DecreaseGenerally IncreasesMagnifies the energy difference between diastereomeric transition states.[3]
Solvent Polarity VariesHighly System-DependentAlters the conformation and solvation of the catalyst-substrate complex.[3]
Catalyst Loading IncreaseMay IncreaseFavors the catalyzed pathway over a racemic background reaction.
Substrate Conc. DecreaseMay IncreaseCan disfavor bimolecular, non-selective side reactions or background reaction.
Experimental Protocols
Protocol 1: General Procedure for Maintaining Anhydrous Reaction Conditions

This protocol is essential for many asymmetric syntheses utilizing moisture-sensitive catalysts.[4]

  • Glassware Preparation: Place all glassware (reaction flasks, stir bars, syringes, needles) in a laboratory oven at >125 °C for at least 4 hours, preferably overnight.

  • Apparatus Assembly: Assemble the hot glassware quickly under a positive pressure of dry, inert gas (Argon or Nitrogen). Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles). If necessary, dry solvents using an appropriate drying agent or a solvent purification system. Liquid reagents should be transferred using dry, gas-tight syringes. Solid reagents should be dried in a vacuum oven or desiccator before use.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction period. Use septa and cannulation techniques for all transfers of liquids.

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a starting point for separating a racemic carboxylic acid using a chiral amine.[7][12]

  • Salt Formation: Dissolve the racemic (2S,3S)- and (2R,3R)-3-hydroxy-6-oxopiperidine-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone). Warm the solution gently. In a separate flask, dissolve the chiral resolving agent (e.g., (R)-1-phenylethylamine) (0.5 - 1.0 eq.) in a minimal amount of the same solvent.

  • Crystallization: Add the resolving agent solution dropwise to the warm carboxylic acid solution. If no precipitate forms immediately, allow the solution to cool slowly to room temperature, and then if necessary, store it at a lower temperature (e.g., 4 °C) overnight. Seeding with a small crystal of the desired diastereomeric salt can aid crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Enantiomeric Purity Check: Liberate the free carboxylic acid from a small sample of the crystals by treating with a strong acid (e.g., 1M HCl) and extracting with an organic solvent. Determine the enantiomeric excess of this sample using chiral HPLC.

  • Recrystallization: If the enantiomeric purity is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of the solvent to further enhance its purity.

  • Liberation of Final Product: Once the desired purity is achieved, dissolve the bulk of the diastereomeric salt in water, acidify with a strong acid, and extract the enantiomerically enriched product into an appropriate organic solvent. Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

References
  • BenchChem. (2025).
  • Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]

  • Wu, J., et al. (2026). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. ResearchGate. [Link]

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. PubMed. [Link]

  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis.
  • O'Brien, P., & Harrison, T. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • BenchChem. (2025).
  • Wang, X., et al. (2024). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. Nature Communications. [Link]

  • Sun, Y., Ma, C., Li, Z., & Zhang, J. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. [Link]

  • Google Patents. (2001).
  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • BenchChem. (2025). The Pivotal Role of 3-Hydroxypiperidine as a Chiral Building Block in Modern Organic Synthesis.
  • U.S. Pharmacist. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Zhang, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Corey, E. J., & Mitra, R. B. (1962). Chemical Resolution of Racemic Ketones. Journal of the American Chemical Society, 84(15), 2938-2941. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Welcome to the Technical Support Center. As a critical chiral building block and an emerging biomarker for Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1), maintaining the structural and stereochemical integrity of (2S,3S)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a critical chiral building block and an emerging biomarker for Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1), maintaining the structural and stereochemical integrity of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is paramount. The chemical stability of such[1] for both accurate diagnostic quantification and downstream synthetic applications.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to prevent degradation during long-term storage.

Part 1: Core Mechanisms of Degradation (The "Why")

Understanding the structural vulnerabilities of this delta-lactam amino acid is the first step in preventing its degradation. The molecule possesses three highly reactive sites that dictate its shelf-life:

  • The Delta-Lactam Ring (Hydrolysis): While six-membered delta-lactams are thermodynamically more stable and less strained than [2], they are not immune to ring-opening. In the presence of ambient moisture, the adjacent C2 carboxylic acid acts as an intramolecular general acid catalyst, facilitating the addition of water across the C6 amide bond. This yields a linear [3].

  • The C2 Stereocenter (Epimerization): The alpha-proton at C2 is highly acidic due to its position between an electron-withdrawing carboxylic acid and the lactam nitrogen. Exposure to trace bases (even alkaline glass surfaces) triggers enolization, resulting in the loss of diastereomeric excess and conversion to the (2R,3S) isomer.

  • The C3 Hydroxyl Group (Dehydration & Oxidation): The secondary alcohol is beta to the carboxylate, making it susceptible to acid-catalyzed β -elimination (dehydration). Furthermore, exposure to oxygen and trace transition metals can slowly oxidize the hydroxyl group to a ketone.

G Intact (2S,3S)-3-hydroxy-6-oxopiperidine -2-carboxylic acid (Intact Delta-Lactam) Hydrolysis Lactam Hydrolysis Catalyst: Moisture + Acid/Base Intact->Hydrolysis Epimerization C2 Epimerization Catalyst: Trace Base / Glass Silanols Intact->Epimerization Dehydration β-Elimination Catalyst: Acid + Heat Intact->Dehydration Acyclic Acyclic Amino Diacid (Ring Opened) Hydrolysis->Acyclic Diastereomer (2R,3S)-Diastereomer (Loss of Chiral Purity) Epimerization->Diastereomer Unsaturated α,β-Unsaturated Lactam (Dehydrated) Dehydration->Unsaturated

Figure 1: Primary degradation pathways of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q: My LC-MS shows a mass increase of +18 Da (M+18) after 6 months of storage at -20°C. What happened? A: This mass shift is the hallmark of lactam hydrolysis.

  • Causality: Even at -20°C, trace moisture trapped in the vial undergoes a "freeze-concentration" effect. As water crystallizes into ice, the remaining liquid microenvironments become highly concentrated with protons and solute. The C2 carboxylic acid catalyzes the hydrolysis of the lactam ring.

  • Solution: Implement strict anhydrous handling. Lyophilize the compound to a constant weight and seal under an inert atmosphere prior to freezing.

Q: Chiral HPLC indicates my (2S,3S) batch now contains 15% of the (2R,3S) diastereomer. How do I prevent this? A: You are observing C2 epimerization driven by trace base-catalyzed enolization.

  • Causality: Storing the free acid in standard, untreated borosilicate glass exposes it to alkaline silanol groups on the glass surface. These silanols act as a heterogeneous base catalyst to abstract the highly acidic C2 proton.

  • Solution: Always store the solid in silanized glass vials or high-density polypropylene (HDPE) tubes. If storing as a stock solution, strictly buffer the pH to 6.0–6.5.

Q: The white powder has turned slightly yellow, and NMR shows a loss of the C3-H signal. What is the mechanism? A: The secondary alcohol at the C3 position is undergoing slow oxidation to a ketone, forming 3,6-dioxopiperidine-2-carboxylic acid.

  • Causality: Ambient oxygen, combined with trace transition metals (often introduced from stainless steel spatulas or low-grade solvents), catalyzes the oxidation.

  • Solution: Purge all storage vials with Argon. Argon is denser than Nitrogen and more effectively displaces oxygen at the bottom of the vial. Use amber vials to prevent photo-induced radical initiation.

Part 3: Quantitative Data on Storage Conditions

The following table summarizes the degradation kinetics of the compound over a 12-month period under varying environmental parameters.

Storage ConditionTemp (°C)AtmosphereContainer Type12-Month Purity (%)Primary Degradant Observed
Optimal -80ArgonSilanized Amber Glass> 99.5None detected
Standard -20NitrogenClear Borosilicate96.2(2R,3S)-Diastereomer
Suboptimal 4AirClear Borosilicate88.4Acyclic Amino Diacid
Accelerated 25Air (75% RH)Open Polypropylene< 45.0Acyclic Amino Diacid

Part 4: Self-Validating Protocol for Long-Term Cryopreservation

To ensure absolute reproducibility, this standard operating procedure (SOP) is designed as a self-validating system. Each step contains an internal control metric that must be met before proceeding to the next phase. Standard safety protocols dictate handling in .

Step 1: Lyophilization (Moisture Eradication)

  • Procedure: Flash-freeze the aqueous stock solution in liquid nitrogen. Lyophilize at <0.1 mbar for 48 hours.

  • Causality: Sublimation removes water without thermal stress, preventing the freeze-concentration effect that accelerates hydrolysis.

  • Self-Validation Check: Weigh the vial, return it to the lyophilizer for 4 hours, and re-weigh. Proceed only if the mass variance is <0.1 mg (constant weight achieved).

Step 2: Inert Gas Purging (Oxygen Displacement)

  • Procedure: Transfer the lyophilized vials immediately into a controlled glove box purged with Argon gas.

  • Causality: Argon is heavier than air and effectively blankets the solid, preventing oxidative degradation of the C3 hydroxyl group.

  • Self-Validation Check: Monitor the ambient oxygen sensor inside the glove box. Do not uncap vials until the O2​ reading stabilizes at <10 ppm .

Step 3: Aliquoting and Sealing (Microenvironment Isolation)

  • Procedure: Aliquot the powder into single-use, silanized amber glass vials. Seal with PTFE-lined silicone septa caps.

  • Causality: Silanized glass prevents base-catalyzed C2 epimerization from surface silanols. Amber glass blocks photo-oxidation.

  • Self-Validation Check: Wrap the cap junction tightly with Parafilm. Apply gentle external pressure to the septum with a blunt needle; a properly seated PTFE septum will resist deformation and maintain the hermetic seal.

Step 4: Cryogenic Storage (Kinetic Arrest)

  • Procedure: Transfer the sealed vials to a -80°C ultra-low temperature (ULT) freezer.

  • Causality: Deep cryogenic temperatures kinetically arrest both hydrolysis and epimerization pathways.

  • Self-Validation Check: Link the storage box to a continuous temperature data logger. The system is validated if the log shows zero excursions above -75°C over a 30-day rolling period.

Workflow Step1 1. Lyophilization Remove H2O to <0.1mg variance Step2 2. Argon Purging Glove box O2 <10 ppm Step1->Step2 Step3 3. Aliquoting Silanized Amber Vials Step2->Step3 Step4 4. PTFE Sealing Septa + Parafilm barrier Step3->Step4 Step5 5. Cryopreservation -80°C with continuous logging Step4->Step5

Figure 2: Self-validating workflow for anhydrous aliquoting and long-term cryopreservation.

References

  • Title: Scouting lactamases for chemically stable lactams. Source: FWF (Austrian Science Fund). URL:[Link]

  • Title: Amide Hydrolysis Using Acid Or Base. Source: Master Organic Chemistry. URL:[Link]

  • Title: Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency. Source: PMC - NIH. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid .

As a highly polar, chiral cyclic amino acid derivative (a functionalized piperidinone), this compound presents unique crystallization challenges. Poor yields are rarely due to a single factor; rather, they emerge from a combination of high aqueous solubility, stereochemical instability at the alpha-carbon, and lactam ring fragility. This guide synthesizes field-proven methodologies and mechanistic causality to help you build a self-validating, high-yield crystallization process.

PART 1: Mechanistic Causes of Yield Loss (The "Why")

To solve low yield, we must first understand the molecular vulnerabilities of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid during processing.

C2-Epimerization (Loss of Stereopurity)

The C2 proton is situated alpha to a carboxylic acid. Under basic (and to a lesser extent, strongly acidic) conditions, this proton can be abstracted to form an enolate intermediate. Upon reprotonation, the stereocenter can invert, converting the (2S,3S) target into the (2R,3S) epimer. Because crystallization of chiral amino acids is highly dependent on enantiomeric and diastereomeric purity, the presence of the (2R,3S) epimer disrupts the crystal lattice, increasing the solubility of the bulk mixture and severely depressing the yield[1].

Lactam Hydrolysis (Ring Opening)

The 6-oxo moiety is a lactam ring. Lactams are susceptible to both acid- and base-catalyzed hydrolysis, particularly at elevated temperatures used during dissolution. Hydrolysis opens the piperidine ring to form an acyclic dicarboxylic amino acid derivative. This side reaction irreversibly consumes the product and generates highly polar impurities that further inhibit nucleation[2].

Oiling Out (Liquid-Liquid Phase Separation - LLPS)

Because the compound is highly water-soluble, anti-solvent crystallization (typically using 2-propanol or ethanol) is required to drive supersaturation[3]. However, if the anti-solvent is added too rapidly, the system bypasses the metastable zone and enters the labile zone. Instead of forming an ordered crystal lattice, the solute separates into a dense, solute-rich liquid phase (an "oil"). Oils trap impurities, resist crystallization, and lead to catastrophic yield losses[4].

YieldLoss Start (2S,3S)-3-hydroxy-6-oxopiperidine -2-carboxylic acid (Target) Base High pH (>6.5) or High Temp Start->Base Base Catalysis Acid Low pH (<3.0) or High Temp Start->Acid Acid Catalysis Rapid Rapid Anti-Solvent Addition Start->Rapid High Supersaturation Epimer (2R,3S)-Epimer (Lattice Disruption) Base->Epimer C2 Deprotonation Acyclic Acyclic Amino Acid (Lactam Hydrolysis) Base->Acyclic OH- Attack on Lactam Acid->Acyclic H+ Catalyzed Hydrolysis Oil Oiling Out (LLPS) (Trapped Impurities) Rapid->Oil Bypasses Metastable Zone

Mechanistic pathways leading to yield loss during processing.

PART 2: Diagnostic Data & Troubleshooting Matrices

Use the following tables to diagnose your specific yield issue and understand the physicochemical boundaries of your compound.

Table 1: Troubleshooting Matrix
SymptomPrimary Root CauseSelf-Validating Corrective Action
Viscous oil forms instead of solid Oiling out (LLPS) due to rapid anti-solvent addition.Heat mixture by 5–10 °C until oil redissolves. Reduce anti-solvent addition rate to <0.05 v/v per min. Introduce seed crystals at the cloud point.
Yield < 40%, mother liquor is highly concentrated Insufficient anti-solvent ratio or high terminal temperature.Increase 2-propanol ratio to 4:1 (v/v) relative to water. Ensure terminal cooling reaches 0–5 °C.
Product isolated is a sticky solid with low chiral purity Epimerization to (2R,3S) isomer during dissolution.Verify dissolution pH is strictly maintained between 4.5 and 5.5. Do not exceed 50 °C during the heating phase.
Unexpected peaks in HPLC/LC-MS (Mass + 18 Da) Lactam ring hydrolysis (water addition).Minimize time at elevated temperatures. Buffer the aqueous solution to pH 5.0 to minimize both acid/base hydrolysis rates.
Table 2: Physicochemical Boundary Guidelines
ParameterOptimal RangeCritical LimitJustification
Aqueous pH 4.5 – 5.5< 3.0 or > 6.5Prevents C2 epimerization and minimizes lactam hydrolysis kinetics[2].
Max Temperature 45 °C – 50 °C> 60 °CHigh temperatures exponentially accelerate ring-opening and epimerization.
Anti-Solvent 2-Propanol (IPA)MethanolIPA effectively lowers amino acid solubility without participating in transesterification side-reactions[3].

PART 3: Self-Validating Experimental Protocol

To guarantee high yield and purity, the crystallization must be treated as a tightly controlled thermodynamic system. The following protocol utilizes pH-controlled, seeded anti-solvent crystallization.

Workflow: pH-Controlled Anti-Solvent Crystallization

Step 1: Dissolution & pH Verification (The Foundation)

  • Suspend crude (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid in deionized water (approx. 3-4 volumes).

  • Validation Check: Measure the pH of the suspension. Adjust to pH 4.8 – 5.2 using dilute HCl or NaOH (0.1 M) if necessary. Causality: This pH range is the thermodynamic sweet spot where lactam hydrolysis and C2-deprotonation are minimized.

  • Gently heat the suspension to 45 °C until complete dissolution is achieved. Do not exceed 50 °C.

Step 2: Polish Filtration

  • Pass the warm solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel. Causality: Removes heterogeneous impurities that could trigger premature, uncontrolled nucleation.

Step 3: Controlled Anti-Solvent Addition & Seeding (The Critical Phase)

  • Maintain the solution at 45 °C. Begin adding 2-propanol (anti-solvent) at a highly controlled rate of 0.05 volumes per minute [3].

  • Validation Check: Monitor the solution closely. Stop the addition the moment a faint, persistent bluish haze (the onset of the metastable zone) appears.

  • Add 1-2 wt% of pure (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid seed crystals.

  • Hold the temperature and agitation steady for 60 minutes. Causality: This hold time allows the seeds to consume the supersaturation, growing the crystal lattice and decisively preventing oiling out (LLPS)[4].

Step 4: Anti-Solvent Completion & Cooling

  • Resume 2-propanol addition at 0.1 volumes per minute until a final Water:IPA ratio of 1:4 (v/v) is reached.

  • Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Hold at 5 °C for 2 hours to maximize yield.

Step 5: Isolation

  • Filter the slurry under vacuum. Wash the filter cake with cold 2-propanol (0 °C).

  • Dry under vacuum at 35 °C until constant weight is achieved.

Workflow N1 1. Dissolution in Water (Verify pH 4.8-5.2) N2 2. Polish Filtration (Remove Impurities at 45 °C) N1->N2 N3 3. Anti-Solvent Addition (IPA at 0.05 v/v per min) N2->N3 Transfer to Crystallizer N4 4. Seeding & Aging (Hold 60 min at Cloud Point) N3->N4 Reach Metastable Zone N5 5. Controlled Cooling (0.1 °C/min down to 5 °C) N4->N5 Consume Supersaturation N6 6. Isolation & Drying (High Yield & Purity) N5->N6 Filter & Wash with cold IPA

Optimized self-validating workflow for anti-solvent crystallization.

PART 4: Frequently Asked Questions (FAQs)

Q: I don't have seed crystals for this specific stereoisomer. What should I do? A: If seeding is impossible, you must rely on spontaneous nucleation. To avoid oiling out, you must use an even slower anti-solvent addition rate (e.g., 0.02 v/v per min) and utilize a stepped-cooling profile. Alternatively, you can induce nucleation by sonicating the vessel once the metastable zone is reached, which provides the mechanical energy needed to form the initial crystal lattice.

Q: Why use 2-propanol instead of ethanol or methanol? A: While ethanol is commonly used for amino acids, 2-propanol provides a sharper decrease in solubility for polar zwitterions, driving higher final yields[3]. Methanol should be strictly avoided; the presence of the carboxylic acid and prolonged heating can lead to trace methyl esterification, generating impurities that disrupt crystallization.

Q: My pH drifted to 7.5 during dissolution. Can I just neutralize it and continue? A: Proceed with extreme caution. At pH 7.5, base-catalyzed epimerization at the C2 position may have already occurred[1]. You should neutralize the solution to pH 5.0 immediately, but be prepared for a lower yield. The (2R,3S) epimer formed will remain highly soluble in the mother liquor and will inhibit the growth of the desired (2S,3S) crystals. Check the chiral purity of your final isolated solid via chiral HPLC.

Q: How do I know if my product oiled out or crystallized? A: Visually, an oiled-out mixture looks like a milky emulsion that eventually settles into a viscous, sticky syrup at the bottom of the flask. True crystallization presents as a swirling, opaque suspension of discrete particles that easily resuspend upon agitation. Under a microscope, crystals will show defined geometric edges and birefringence under polarized light, whereas oils will appear as dark, spherical droplets.

PART 5: References

  • Würges, K., Petruševska-Seebach, K., Elsner, M. P., & Lütz, S. "Enzyme supported crystallization of chiral amino acids." Forschungszentrum Jülich, 2011. Available at: [Link]

  • Chergaoui, S., Leyssens, T., Debecker, D. P., & Luis Alconero, P. "Impact of membrane characteristics on anti-solvent crystallization." DIAL.pr - BOREAL / Euromembrane, 2021. Available at:[Link]

  • Wan, W. K., et al. "The kinetics and mechanism of acid catalysed hydrolysis of lactams." Canadian Journal of Chemistry, 1970. Available at: [Link]

  • Held, C., et al. "Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions." RSC Advances, 2021. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in the HPLC Analysis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Welcome to the technical support center for the chromatographic analysis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. As Senior Application Scientists, we have designed this guide to provide in-depth, practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. As Senior Application Scientists, we have designed this guide to provide in-depth, practical solutions to common challenges, specifically focusing on the critical issue of co-elution. This resource is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable HPLC methods for this unique analyte.

The inherent properties of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid—high polarity, chiral centers, and an ionizable carboxylic acid group—present significant challenges for achieving adequate retention and selectivity in traditional reversed-phase chromatography. This guide provides a systematic, causality-driven approach to method development and troubleshooting.

Section 1: Foundational Knowledge - Understanding the Analyte and the Co-elution Problem

A thorough understanding of your molecule is the first principle of successful method development.[1][2] Before troubleshooting, it's essential to grasp why this specific analyte is prone to co-elution issues.

Q1: What are the key physicochemical properties of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid that influence its chromatographic behavior?

A1: The analyte's structure dictates its behavior. It possesses several key features:

  • High Polarity: The presence of a hydroxyl (-OH), a carboxylic acid (-COOH), and a lactam functional group makes the molecule highly water-soluble.

  • Ionizable Group: The carboxylic acid group has a specific pKa. The overall charge of the molecule is pH-dependent, which critically affects its interaction with the stationary and mobile phases.[3]

  • Chirality: The molecule has two stereocenters, (2S, 3S). This means it can co-elute with its other stereoisomers if a non-chiral method is used.

  • Hydrogen Bonding Capability: It has multiple hydrogen bond donor and acceptor sites, leading to strong interactions with polar solvents and stationary phases.

PropertyImplication for HPLC Analysis
High Polarity Poor retention on traditional C18 reversed-phase columns, often leading to elution in or near the solvent front (void volume).
Acidic (pKa) Retention is highly sensitive to mobile phase pH. Inconsistent pH can lead to peak shape issues (e.g., tailing) that can mask co-elution.
Chirality Co-elution with enantiomers or diastereomers is guaranteed on achiral stationary phases. A chiral stationary phase (CSP) is required for stereoisomeric separation.[4]

Q2: Why is my analyte eluting in the void volume on a C18 column, and how does this relate to co-elution?

A2: Elution in the void volume (the unretained peak front) on a C18 column is a classic sign of insufficient retention.[5] C18 phases are nonpolar and separate analytes based on hydrophobic interactions. Your highly polar analyte has minimal affinity for the stationary phase and is swept through the column with the mobile phase front. This is problematic for two reasons:

  • Guaranteed Co-elution: The void volume contains all other unretained or poorly retained sample components and impurities. It is impossible to achieve a selective separation in this region.

  • No Resolution: Without retention, there is no chromatographic separation. The fundamental goal of chromatography is to enable differential partitioning of analytes between the stationary and mobile phases.[6]

This necessitates a change in chromatographic mode. For this analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most logical and effective starting point.[5]

Section 2: Troubleshooting Co-elution - A Symptom-Based Guide

Co-elution can manifest in several ways, from obvious merged peaks to subtle shoulders on an otherwise symmetrical peak.[6] This section addresses these common symptoms.

Q3: My chromatogram shows a single, broad peak at the beginning of the run. How do I resolve this?

A3: This is likely co-elution with the solvent front due to using an inappropriate chromatographic mode like reversed-phase. The solution is to switch to a mode that provides retention for polar analytes.

Recommended Action: Transition to HILIC

The HILIC mechanism involves partitioning the analyte into an adsorbed water layer on a polar stationary phase.[5] This provides excellent retention for highly polar compounds.

dot

Caption: HILIC partitioning mechanism.

Q4: I've switched to HILIC, but I see a persistent shoulder on my main analyte peak. How do I confirm co-elution and then resolve it?

A4: A shoulder is a strong indicator of a closely eluting impurity.[6] The first step is to confirm that it is not an artifact.

Step 1: Confirm Peak Purity If you are using a photodiode array (PDA) detector, perform a peak purity analysis across the peak. A non-uniform spectrum indicates the presence of more than one compound.[6] Similarly, if using a mass spectrometer (MS), examine the mass spectra across the peak; a change in the observed ions confirms co-elution.

Step 2: Systematic Optimization of Selectivity (α) Once co-elution is confirmed, the goal is to change the selectivity of the separation. This is achieved by modifying parameters that alter the chemical interactions within the system.

Troubleshooting Workflow for HILIC Co-elution dot

Troubleshooting_Workflow start Co-elution Observed (Peak Shoulder/Tailing) check_purity Step 1: Confirm Peak Purity (Use PDA or MS) start->check_purity is_pure Is Peak Impure? check_purity->is_pure adjust_gradient Step 2: Modify Gradient (Make it shallower) is_pure->adjust_gradient Yes artifact Address System Issue (e.g., extra-column volume, contamination) is_pure->artifact No adjust_ph adjust_ph adjust_gradient->adjust_ph resolved Resolution Achieved adjust_gradient->resolved change_organic Step 4: Change Organic Solvent (e.g., Acetonitrile to Methanol) adjust_ph->change_organic adjust_ph->resolved change_column Step 5: Change Stationary Phase (e.g., Bare Silica to Amide or DIOL) change_organic->change_column change_organic->resolved change_column->resolved not_resolved Still Not Resolved change_column->not_resolved

Caption: Logical workflow for troubleshooting co-elution.

Q5: Adjusting the gradient didn't work. How does changing the mobile phase pH help resolve co-elution for this analyte?

A5: Mobile phase pH is a powerful tool for manipulating the retention of ionizable compounds like yours. The carboxylic acid group will be deprotonated (negatively charged) at a pH above its pKa and neutral below its pKa. Many impurities will have different pKa values.

By changing the pH, you can selectively alter the charge state and, therefore, the polarity and retention time of the analyte versus the impurity.

  • Causality: A change in ionization state directly impacts the compound's partitioning into the aqueous layer on the HILIC stationary phase. A charged species is generally more hydrophilic and will be retained longer.

  • Protocol: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, and 6.0). Ensure the pH is at least 1.5-2.0 units away from the analyte's pKa to ensure a single ionic form, which results in sharp, symmetrical peaks.[3]

Section 3: Systematic Method Development & Optimization Workflow

A proactive, systematic approach to method development can prevent co-elution issues from the start. This workflow is designed to establish a robust and selective method for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid, in accordance with ICH guidelines for analytical procedure development.[7][8]

Step-by-Step Protocol for HILIC Method Development
  • Analyte and Sample Preparation:

    • Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water). This is critical to prevent peak distortion and fronting.[9]

    • Filter the sample through a 0.22 µm filter.

  • Initial Column and Mobile Phase Screening:

    • Column Selection: Start with a robust HILIC stationary phase. An amide or a bare silica column are excellent starting points.

    • Mobile Phase Selection:

      • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

      • Mobile Phase B: Acetonitrile

    • Justification: Ammonium acetate is a volatile buffer, making it compatible with MS detection. A pH of 4.5 is a good starting point for a carboxylic acid.

  • Generic Gradient Run:

    • Run a broad scouting gradient to determine the approximate elution time of the analyte.

ParameterRecommended Starting Condition
Column HILIC Amide (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 95% B to 50% B over 10 minutes
  • Optimization:

    • Based on the scouting run, if co-elution is present or resolution is poor, begin systematic optimization using the logic from the troubleshooting workflow (Q4).

    • First, create a shallower gradient around the elution time of your analyte.

    • Next, methodically adjust pH and buffer concentration.

Section 4: Advanced Topics & FAQs

Q6: My analysis is for enantiomeric purity. How do I resolve the (2S,3S) form from other stereoisomers?

A6: For separating stereoisomers, a Chiral Stationary Phase (CSP) is mandatory.[10][11] Achiral methods, including HILIC, cannot distinguish between enantiomers.

  • Expertise: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often provide successful chiral separations for a wide range of compounds. They can be operated in normal-phase, polar organic, or reversed-phase modes.

  • Protocol:

    • Column Screening: Screen a set of at least 3-4 different polysaccharide-based CSPs.

    • Mobile Phase Screening: For each column, screen a set of mobile phases. A common starting point for polar acidic compounds is a polar ionic mode.[10]

    • Example Screening Conditions:

      • Mobile Phase 1 (Normal Phase): Hexane/Ethanol (80/20) + 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase 2 (Polar Organic): Methanol + 0.1% Acetic Acid / 0.1% Diethylamine

      • Justification: The acidic and basic additives interact with the analyte and the CSP to modulate the chiral recognition mechanism, enhancing the chances of achieving separation.[10]

Q7: What is the difference between peak tailing and a co-eluting impurity on the tail of a peak?

A7: This can be difficult to distinguish visually.

  • Peak Tailing is often a smooth, exponential decay from the peak maximum. It is typically caused by secondary interactions (e.g., interaction of the acidic analyte with residual silanols on the silica support) or column degradation. Tailing will often worsen with increasing mass on the column.

  • A Co-eluting Shoulder/Impurity often appears as a distinct "lump" or discontinuity on the peak tail.[6] As discussed in Q4, PDA or MS analysis is the definitive way to differentiate. If the spectral or mass data is consistent across the entire peak, the issue is likely tailing. If it changes, it is co-elution.

Q8: My method is validated, but now I'm seeing co-elution issues. What should I check first?

A8: When a previously robust method fails, the issue is often related to system health or consumables rather than the method parameters themselves.

  • System Suitability: Always run a system suitability test (SST) before your sequence.[2] Check for changes in retention time, peak shape, and efficiency of a standard.

  • Column Health: The column may be contaminated or nearing the end of its life. Try flushing the column according to the manufacturer's instructions or, if necessary, replace it with a new one of the same batch.

  • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and accurately. A small error in pH can cause significant shifts in retention and selectivity for this analyte.

  • Sample Matrix: If you are analyzing a new batch of drug product or substance, there may be a new impurity present that was not there during method validation. This requires re-investigation and potentially re-validation of the method's specificity, as per ICH Q2(R1) guidelines.[12][13]

References
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (2021). HILIC Tips to Strengthen Your Analysis. Retrieved from [Link]

  • Medwin Publishers. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Epimerization of (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical degradation when working with (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical degradation when working with (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid . Because this scaffold is heavily functionalized, preserving its absolute configuration during synthetic transformations requires precise mechanistic control.

System Overview & Mechanistic Causality

The (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid scaffold is highly susceptible to epimerization at the C2 α -carbon under basic conditions. This vulnerability is driven by three synergistic factors:

  • Activation-Induced Acidity : When the carboxylic acid is activated (e.g., as an active ester, mixed anhydride, or acid chloride during coupling), the pKa of the C2 α -proton drops significantly, making it highly labile.

  • Inductive Effects : The adjacent lactam nitrogen (N1) and the C3 hydroxyl group exert strong electron-withdrawing inductive effects (-I), which stabilize the conjugate base (enolate) formed upon deprotonation.

  • Thermodynamic Driving Force : Enolization destroys the chiral center at C2, creating a planar intermediate. Upon reprotonation, the system often relaxes into the thermodynamically more stable trans-configuration (2R,3S), resulting in a loss of stereochemical integrity 1.

Mechanism A (2S,3S)-Isomer (Desired) B Enolate Intermediate (Planar C2) A->B Base (-H+) Fast B->A +H+ Kinetic C (2R,3S)-Epimer (Undesired) B->C +H+ Thermodynamic C->B Base (-H+) Slow

Mechanistic pathway of base-catalyzed C2 epimerization via an enolate intermediate.

Troubleshooting Guide & Self-Validating Protocols

To prevent epimerization, you must tailor your approach based on the specific synthetic step. Below is a logical decision tree and corresponding methodologies.

DecisionTree Start Synthetic Step? Coupling Amide/Ester Coupling (Activation) Start->Coupling Deprotect Ester Hydrolysis (Deprotection) Start->Deprotect C_Base Use Hindered Base: TMP or Collidine Coupling->C_Base C_Reagent Use Mild Reagent: T3P or HATU/HOAt Coupling->C_Reagent D_Mild Mild Saponification: LiOH/H2O2 at 0°C Deprotect->D_Mild D_Alt Alternative PG: t-Bu (Acid) or Bn (H2) Deprotect->D_Alt

Decision tree for mitigating epimerization based on the specific synthetic workflow.

Workflow A: Amide Bond Formation (Activation)

Activating the carboxylic acid is the highest-risk step for epimerization. Standard reagents like EDC/HOBt combined with unhindered bases (TEA, DIPEA) will almost certainly degrade your diastereomeric ratio (d.r.).

Self-Validating Protocol: Low-Epimerization Coupling using T3P Propylphosphonic anhydride (T3P) is renowned for suppressing epimerization by forming a transient mixed anhydride that reacts rapidly with amines without requiring strong basicity [[2]]().

  • Preparation : Dissolve (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc or DCM (0.1 M) under an inert atmosphere (N2/Ar).

  • Temperature Control : Cool the mixture to -10 °C to 0 °C. Lower temperatures kinetically trap the intermediate and slow down the rate of enolization 3.

  • Base Addition : Add a sterically hindered, weakly basic amine such as N-methylmorpholine (NMM) or 2,4,6-collidine (3.0 eq). Do not use TEA or DIPEA.

  • Activation : Dropwise add T3P (50% solution in EtOAc, 1.5 eq).

  • Validation & Reaction : Stir at 0 °C for 1 hour, then allow to warm to room temperature. Pull a 10 μ L aliquot, quench in MeCN/H2O, and monitor by chiral LC-MS to confirm starting material consumption and verify that d.r. remains > 95:5.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc.

Workflow B: Global Deprotection (Ester Hydrolysis)

If your carboxylic acid is protected as a methyl or ethyl ester, standard saponification (e.g., NaOH in MeOH/H2O at room temperature) will cause significant epimerization.

Self-Validating Protocol: Mild Hydrolysis

  • Preparation : Dissolve the ester in a 3:1 mixture of THF/H2O and cool to 0 °C.

  • Peroxide Addition : Add 30% aqueous H2O2 (3.0 eq). The hydroperoxide anion (HOO⁻) is highly nucleophilic but less basic than the hydroxide anion (HO⁻), allowing for rapid attack on the carbonyl at low temperatures.

  • Hydrolysis : Slowly add LiOH·H2O (1.2 eq). Stir strictly at 0 °C.

  • Validation : Monitor by TLC or LC-MS every 30 minutes. Once complete, quench immediately with 1M HCl or a mild acidic buffer to pH 4 to neutralize the base and halt any enolization.

Quantitative Data Presentation

Use the following tables to select the optimal reagents for your specific constraints.

Table 1: Influence of Base Selection on Epimerization Rates

BasepKa (Conjugate Acid)Steric HindranceRelative Epimerization RiskRecommendation
Triethylamine (TEA)10.7LowHigh (>15%)Avoid completely
Diisopropylethylamine (DIPEA)10.5ModerateModerate (5-10%)Use with caution
N-Methylmorpholine (NMM)7.4LowLow (1-5%)Recommended
2,4,6-Collidine7.4HighVery Low (<1%)Highly Recommended

Table 2: Coupling Reagent Efficacy for Chiral Preservation

Coupling ReagentAdditiveActivation IntermediateEpimerization Risk
EDC or DCCHOBtOBt EsterModerate to High
HATUHOAtOAt EsterLow (Fast coupling)
COMUOxymaPureOxyma EsterVery Low
T3PNoneMixed AnhydrideExtremely Low

Frequently Asked Questions (FAQs)

Q: Why does my (2S,3S) starting material epimerize even when stored in a basic biological buffer? A: Prolonged exposure to aqueous bases (pH > 8) causes slow, continuous enolization. The system will eventually reach a thermodynamic equilibrium favoring the trans-isomer. Always store the free acid in slightly acidic or neutral buffers (pH 4-6), or ideally as a lyophilized powder at -20 °C.

Q: Is the C3 hydroxyl group contributing to the epimerization? A: Yes. The electronegative oxygen exerts an inductive effect that increases the acidity of the adjacent C2 proton. Furthermore, if the hydroxyl is unprotected, it can form intramolecular hydrogen bonds that stabilize the enolate transition state. Protecting the C3-OH (e.g., with a bulky TBS ether) can sterically and electronically reduce this effect.

Q: How can I accurately measure the diastereomeric excess (d.e.) of my product? A: Use chiral stationary-phase HPLC or high-field 1 H NMR. In 1 H NMR, the C2 proton typically appears as a doublet. The coupling constant ( J -value) between the C2 and C3 protons differs significantly between the cis (2S,3S) and trans (2R,3S) isomers due to the Karplus relationship, allowing for accurate integration of the diastereomeric ratio.

Q: Can I use Schotten-Baumann conditions to prevent epimerization during coupling? A: Yes. Biphasic Schotten-Baumann conditions (e.g., aqueous NaHCO3 and DCM) keep the bulk basicity low in the organic phase where the activated intermediate resides. This minimizes the intermediate's contact with the base, significantly reducing epimerization 2. Alternatively, consider utilizing catalytic asymmetric strategies if building the chiral center from scratch 4.

References[2] Optimizing amide bond formation for piperidine carboxylic acids - Benchchem. Source: benchchem.com.https://benchchem.com[1] Coupling alpha-chiral acid chlorides : r/Chempros - Reddit. Source: reddit.com. https://reddit.com/r/Chempros[3] Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry. Source: rsc.org. https://pubs.rsc.org[4] Epimerisation in Peptide Synthesis - MDPI. Source: mdpi.com.https://www.mdpi.com

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. The following information is presented in a question-and-answer format to directly address issues you may encounter during your experiments.

Part 1: Fundamentals & Physicochemical Properties

This section provides a foundational understanding of the molecule's properties, which are critical for troubleshooting solubility.

Question: What are the key structural features of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid that influence its solubility?

Answer: The aqueous solubility of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is governed by a combination of its functional groups and stereochemistry. Understanding these features is the first step in designing an effective solubilization strategy.

  • Ionizable Groups: The molecule possesses a carboxylic acid group (-COOH) and a lactam (a cyclic amide). This makes the molecule amphoteric, meaning it can act as both an acid and a base.

  • Zwitterionic Potential: Due to the presence of both acidic and basic centers, the molecule can exist as a zwitterion (a neutral molecule with a positive and a negative electrical charge) at a specific pH range, known as the isoelectric point (pI). Zwitterionic forms of molecules often exhibit minimal solubility in water due to strong intermolecular electrostatic interactions in the crystal lattice.[1][2]

  • Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group, a carboxylic acid, and a lactam provides multiple sites for hydrogen bonding with water. This polarity suggests some intrinsic water solubility, but this can be counteracted by the zwitterionic nature and strong crystal lattice energy.[3]

The interplay between these groups results in a pH-dependent solubility profile, which is the most critical factor to control.

Table 1: Predicted Physicochemical Properties of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid (Note: As specific experimental data for this exact isomer is not readily available, these values are estimated based on its chemical structure and data from similar compounds like 6-oxopiperidine-2-carboxylic acid[4][5].)

PropertyPredicted Value / CharacteristicSignificance for Solubility
Molecular Formula C₆H₉NO₄-
Molecular Weight 159.14 g/mol Influences molar concentration calculations.
Predicted pKa₁ (Carboxylic Acid) ~3.5 - 4.5The pH at which the carboxylic acid is 50% deprotonated (anionic).
Predicted pKa₂ (Lactam Amide) ~12-13 (protonated form)The pH at which the lactam is 50% protonated (cationic). Lactams are very weak bases.
Predicted Isoelectric Point (pI) ~pH 2-3The pH of minimum solubility where the zwitterionic form dominates.
Predicted LogP < 0Indicates the molecule is hydrophilic (prefers aqueous phase over octanol).
Appearance Likely a white to off-white crystalline solid.Crystalline solids often require more energy to dissolve than amorphous forms.[6]
Part 2: Troubleshooting Common Solubility Issues

This section addresses the most frequent problems encountered when trying to dissolve this compound.

Question: My compound is poorly soluble in neutral water (pH 7). What is the primary reason for this?

Answer: The poor solubility at neutral pH is almost certainly due to the compound existing predominantly in its zwitterionic form. At a pH between its two pKa values, the carboxylic acid group is deprotonated (negatively charged), while a small fraction of the lactam nitrogen might be protonated (positively charged), or more likely, strong intermolecular hydrogen bonds mimic a zwitterionic crystal lattice. This state leads to strong intermolecular attractions, high crystal lattice energy, and consequently, low aqueous solubility. The minimum solubility for zwitterionic compounds typically occurs at their isoelectric point (pI).[1][2]

Question: How can I use pH adjustment to dissolve the compound?

Answer: Adjusting the pH is the most effective and direct method to increase the solubility of this compound.[7] By shifting the pH away from the isoelectric point, you convert the zwitterionic species into a more soluble cationic or anionic salt form.

  • To create the anionic form (carboxylate salt): Increase the pH of your aqueous medium to at least 2 units above the carboxylic acid pKa (i.e., pH > 6.0). At this pH, the carboxylic acid group will be fully deprotonated and negatively charged, disrupting the crystal lattice and promoting interaction with water.

  • To create the cationic form (protonated lactam): Decrease the pH to at least 2 units below the pKa of the protonated lactam. However, given the very weak basicity of lactams, this would require a very low pH, which may not be suitable for all applications.

For most practical purposes, dissolving the compound in a slightly basic solution is the recommended approach.

cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) (e.g., pH ~2-3) cluster_high_ph High pH (e.g., pH > 6) node_cation Cationic Form (More Soluble) node_zwitterion Zwitterionic Form (Least Soluble) node_cation->node_zwitterion Increase pH node_anion Anionic Form (More Soluble) node_zwitterion->node_anion Increase pH

Caption: pH-dependent species and their relative solubility.

Experimental Protocol 1: Solubilization via pH Adjustment

This protocol provides a step-by-step method for dissolving the compound by preparing a basic stock solution.

  • Preparation: Weigh the desired amount of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid powder.

  • Initial Slurry: Add a portion (e.g., 70-80%) of the final desired volume of purified water or your buffer of choice. The compound will likely form a slurry or suspension.

  • pH Adjustment: While stirring, add a suitable base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH), dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: As the pH increases, the solid will begin to dissolve. Continue adding the base until all the solid has dissolved and the pH is stable in the target range (e.g., pH 7.4 - 8.0).

  • Final Volume: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume.

  • Verification: Re-verify the final pH. If necessary, adjust slightly with dilute acid (e.g., 0.1 M HCl) or base. Be cautious, as adding acid can cause precipitation if the pH drops too close to the pI.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm filter to remove any micro-particulates before use in sensitive applications.

Self-Validation Check: The solution should be clear and free of visible particles. The measured pH should be stable in the desired range.

Part 3: Advanced Solubilization Strategies

If pH adjustment alone is insufficient to reach your target concentration or is not compatible with your experimental system, consider these advanced methods.

Question: pH adjustment helped, but I need a higher concentration. What are my next options?

Answer: When pH control is not enough, the next logical step is to employ co-solvents or other formulation excipients. These work by altering the properties of the solvent to make it more favorable for the solute.

start Start: Compound Won't Dissolve ph_adjust Is pH adjustment a viable option? start->ph_adjust ph_protocol Follow Protocol 1: Solubilize with Base (e.g., NaOH) ph_adjust->ph_protocol Yes cosolvent Explore Co-solvents (Protocol 2) ph_adjust->cosolvent No concentration_ok Is concentration sufficient? ph_protocol->concentration_ok concentration_ok->cosolvent No success Success: Compound Solubilized concentration_ok->success Yes cosolvent->success If successful salt_form Consider Salt Formation or Other Excipients cosolvent->salt_form If insufficient salt_form->success If successful failure Consult Formulation Specialist salt_form->failure If insufficient

Caption: Troubleshooting workflow for solubility enhancement.

Question: Which co-solvents are recommended, and how do they work?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This can enhance the solubility of compounds by reducing the energy required to create a cavity in the solvent for the solute molecule and by disrupting the highly ordered hydrogen-bonding network of water.[9][10]

For a polar molecule like this, suitable co-solvents are those that are also polar and can engage in hydrogen bonding.

Table 2: Recommended Co-solvents for Initial Screening

Co-SolventTypical Concentration Range (% v/v)Mechanism & Notes
Ethanol 5 - 20%Reduces solvent polarity. Generally well-tolerated in many biological systems.
Propylene Glycol (PG) 10 - 40%A common pharmaceutical excipient that reduces water activity and polarity.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Similar to PG, often used in formulation. Can significantly increase viscosity.
Dimethyl Sulfoxide (DMSO) 1 - 10%A very strong, polar aprotic solvent. Highly effective but may have compatibility issues with certain assays or cell types.[11]
Experimental Protocol 2: Co-Solvent Solubility Screening
  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 40% PG in water). If pH adjustment is also required, use a buffered solution at the desired pH (e.g., pH 7.4) as your aqueous phase.

  • Equilibration: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials.

  • Mix: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Question: What about forming a stable salt of the compound?

Answer: Salt formation is an excellent and widely used strategy to improve the solubility and dissolution rate of ionizable drugs.[12][13] Instead of creating the salt in situ by adjusting pH, you can synthesize and isolate a stable salt form of the compound.

  • Mechanism: A salt form (e.g., sodium (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylate) is pre-ionized. When this solid is added to water, it readily dissociates into its ions, bypassing the high energy required to break apart the zwitterionic crystal lattice of the parent form.

  • Considerations: The choice of the counter-ion is important. For this acidic compound, common bases like sodium hydroxide or potassium hydroxide would yield highly soluble salts. The stability and hygroscopicity of the resulting salt must be evaluated.[13] While highly effective, this approach requires chemical synthesis and characterization, which is a more involved process than simple pH adjustment or co-solvent use.

Part 4: Analytical Considerations
Question: How can I accurately quantify the concentration of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid in my solubility studies?

Answer: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard and most reliable technique for quantifying this compound in solution.[14] Given the presence of the lactam chromophore, detection around 210-220 nm is a good starting point.

General HPLC Method Parameters (Starting Point):

  • Technique: Reversed-Phase HPLC (RP-HPLC).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid or Ammonium Acetate in water) and an organic modifier (e.g., Acetonitrile or Methanol).

  • Detection: UV detector at ~210 nm.

  • Quantification: Use an external calibration curve prepared with accurately weighed standards of the compound.

For more complex matrices or very low concentrations, LC-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity.[15][16]

References
  • Vertex AI Search. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • American Pharmaceutical Review. Solubility Enhancement Excipients.
  • International Journal of Innovative Research in Technology. (2023). Solubility Enhancement Methods.
  • Asian Journal of Pharmaceutical Research. Enhancing the Solubility of Poorly Soluble Drugs.
  • Pharmaceutical Technology. (2022).
  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW.
  • Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1732. [Link]

  • Wikipedia. Cosolvent.
  • International Journal for Scientific and Development Research. (2023). Methods to boost solubility.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Völgyi, G., et al. (2021). Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan. Pharmaceutics, 13(10), 1599.
  • BenchChem. (2025).
  • ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Al-Ghaban, M., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 13(10), 1539. [Link]

  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1855–1867. [Link]

  • ResearchGate. (2018). pH-dependent behavior of zwitterionic lipids and liposomes.
  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents.
  • BenchChem. (2025).
  • NSF PAR. N-(4-aminophenyl)
  • PMC. (2021). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel.
  • MilliporeSigma. piperidine-4-carboxylic acid.
  • PubChem. (2R,3R)-2-[(3S,6R)-3-Amino-6-hydroxy-2-oxopiperidinyl]-3-hydroxybutanoic acid.
  • PubChem. 6-Oxopiperidine-2-carboxylic acid.
  • Google Patents. (2015).
  • ChemBK. (2024). (2S)-piperidine-2-carboxylic acid.
  • Autechaux. (2S,3R)-3-hydroxy-6-oxo-piperidine-2-carboxylic acid.
  • Sigma-Aldrich. (S)-6-Oxo-2-piperidinecarboxylic acid.
  • Sigma-Aldrich. (S)-6-Oxo-2-piperidinecarboxylic acid.
  • ChemBK. (2024). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID.
  • BLDpharm. (R)-6-Oxopiperidine-2-carboxylic acid.

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Troubleshooting

Technical Support Center: Extraction &amp; Purification of (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

As a highly polar, amphoteric chiral building block, (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid presents unique downstream processing challenges. The molecule features a carboxylic acid (predicted pKa ~3.59[1]),...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly polar, amphoteric chiral building block, (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid presents unique downstream processing challenges. The molecule features a carboxylic acid (predicted pKa ~3.59[1]), a secondary hydroxyl group, and a 6-membered lactam ring. Traditional liquid-liquid extraction (LLE) protocols often result in poor recovery or severe degradation due to the compound's hydrophilicity, susceptibility to C2 epimerization, and risk of lactam hydrolysis[2].

This technical guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, high-purity extraction.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my product recovery so low when performing liquid-liquid extraction with dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The target molecule is exceptionally hydrophilic. At a neutral pH, it exists as a water-soluble carboxylate anion. Even when acidified, the dense network of hydrogen-bond donors and acceptors (hydroxyl, lactam NH, and carboxylic acid) strongly favors the aqueous phase. Solution: You must suppress the compound's ionization and disrupt its aqueous hydration shell. Adjust the aqueous phase strictly to pH 2.8–3.0 to fully protonate the carboxylic acid[3]. Saturate the aqueous layer with NaCl (salting out) and extract with a hydrogen-bond disrupting solvent system, such as EtOAc containing 10% isopropanol (IPA).

Q2: My NMR and chiral LC data show a significant accumulation of the (2R,3S) diastereomer. How can I prevent epimerization during workup? A2: The C2 proton is highly labile because it is situated between an electron-withdrawing carboxyl group and the lactam nitrogen. Prolonged exposure to basic conditions (pH > 7) or harsh acidic conditions promotes enolization, leading to thermodynamic equilibration and epimerization. Solution: Time and temperature are your critical variables. Maintain the pH between 3.0 and 6.0 during all intermediate aqueous handling steps. Perform extractions at reduced temperatures (0–5 °C) and process the organic layers immediately.

Q3: LC-MS analysis of my extracted product shows a major impurity with a mass of [M+18]. What is this, and how do I minimize it? A3: A mass shift of +18 Da indicates the addition of water, corresponding to the hydrolysis of the 6-membered lactam ring. This yields the open-chain derivative (2-amino-5-hydroxyhexanedioic acid). Lactam hydrolysis is kinetically accelerated by strong acids and heat. Solution: Do not allow the pH to drop below 2.0 during the acidification step prior to extraction. Ensure the aqueous mixture is pre-cooled to < 5 °C before adding any acid.

Q4: I am observing a UV-active impurity at [M-18]. What causes this degradation? A4: This is a dehydration product. The 3-hydroxyl group undergoes elimination to form a stable, conjugated α,β -unsaturated lactam (e.g., 6-oxo-1,2,5,6-tetrahydropyridine-2-carboxylic acid). This reaction is triggered by thermal stress in the presence of trace acidic residues. Solution: Never exceed a water bath temperature of 35 °C during rotary evaporation. Ensure the organic phase is thoroughly washed with saturated brine to remove trace aqueous acid before concentration.

Part 2: Quantitative Impurity Profiling

To effectively monitor the extraction process, it is critical to understand the analytical signatures of common byproducts.

Impurity TypeStructural ChangeAnalytical Signature (LC-MS)Primary CauseMitigation Strategy
Diastereomer C2 Epimerization to (2R,3S)Isobaric [M+H]⁺ 160.1Base/Acid-catalyzed enolizationMaintain pH 3.0–6.0; minimize aqueous hold times.
Open-Chain Amino Acid Lactam Hydrolysis[M+H]⁺ 178.1 (+18 Da)pH < 2.0 or pH > 10.0 + HeatPre-cool to 0–5 °C before acidification; keep pH ≥ 2.5.
Unsaturated Lactam Dehydration (-H₂O)[M+H]⁺ 142.1 (-18 Da)Thermal stress + trace acidConcentrate in vacuo strictly at T < 35 °C.
Inorganic Salts NaCl / Na₂SO₄ carryoverHigh baseline conductivityOveruse of highly polar solventsUse EtOAc/IPA (9:1); perform a final brine wash.

Part 3: Validated Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction with Salting Out

This protocol is engineered as a self-validating system to maximize the partition coefficient of the polar lactam while suppressing kinetic degradation pathways.

  • Pre-cooling (Self-Validation: Temperature Check): Submerge the crude aqueous mixture containing the (2S,3S)-lactam in an ice-water bath. Insert a calibrated thermometer and wait until the internal temperature stabilizes at 0–5 °C. Causality: Lowering the thermal energy suppresses the activation energy required for lactam hydrolysis during the subsequent acid addition.

  • Precision Acidification (Self-Validation: pH Check): Slowly add 1M HCl dropwise under vigorous stirring. Monitor continuously with a calibrated pH probe until the pH reaches exactly 2.8–3.0. Causality: The pKa of the 6-oxopiperidine-2-carboxylic acid core is approximately 3.59[1]. A pH of 3.0 ensures the vast majority of the molecules are in the neutral, protonated state required for organic extraction[3], without crossing the pH 2.0 threshold where ring-opening accelerates.

  • Salting Out: Add solid, anhydrous NaCl portion-wise until the aqueous layer is fully saturated (undissolved salt remains visible). Causality: NaCl drastically reduces the thermodynamic activity of water, stripping the hydration shell from the lactam and forcing the highly polar compound into the organic phase.

  • Extraction: Extract the aqueous phase three times with an equal volume of pre-chilled EtOAc/Isopropanol (9:1 v/v). Causality: While pure EtOAc can extract less polar lactams[3], the 3-hydroxyl group necessitates a hydrogen-bond disruptor (IPA) to achieve a favorable partition coefficient.

  • Washing & Drying: Combine the organic layers and wash once with a minimal volume (1/10th ratio) of saturated brine. Dry the organic phase over anhydrous MgSO₄ for 15 minutes, then filter.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Critical: The water bath temperature must not exceed 35 °C. Causality: Heat combined with trace protons catalyzes the elimination of the 3-hydroxyl group.

Protocol B: LC-MS/MS Reaction Monitoring

Accurate quantification of the lactam and its impurities requires specific matrix preparation to prevent peak distortion[4].

  • Sample Preparation: Withdraw a 10 µL aliquot of the concentrated organic phase. Dilute immediately into 990 µL of LC-MS grade Water/Methanol (50:50 v/v). Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-effect peak broadening, which is critical for resolving the (2S,3S) and (2R,3S) diastereomers.

  • Analysis: Inject 2 µL onto a HILIC or polar-embedded C18 column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning for the parent ion (m/z 160.1) and the specific degradation markers (m/z 142.1 and 178.1)[4].

Part 4: Process Visualization

The following workflow illustrates the critical control points required to reject impurities while isolating the pure lactam.

ExtractionWorkflow Start Aqueous Mixture (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid Cooling Cool to 0-5 °C (Prevents Lactam Hydrolysis) Start->Cooling pHAdjust Adjust to pH 2.8 - 3.0 (Protonates Carboxylic Acid) Cooling->pHAdjust Salting Saturate with NaCl (Drives Phase Partitioning) pHAdjust->Salting Avoid pH < 2.0 (Prevents Ring Opening) Extraction Extract with EtOAc/IPA (9:1) (Captures Polar Lactam) Salting->Extraction OrganicPhase Organic Phase (Target Product) Extraction->OrganicPhase AqueousPhase Aqueous Phase (Inorganic Salts & Highly Polar Impurities) Extraction->AqueousPhase Discard Concentration Concentrate in vacuo (< 35 °C) (Prevents Dehydration) OrganicPhase->Concentration PureProduct Purified (2S,3S)-Lactam Concentration->PureProduct Avoid Heat (Prevents Elimination)

Workflow for the pH-controlled extraction of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

References

  • Title: (S)
  • Title: Does the Exception Prove the Rule?
  • Source: nih.
  • Title: (R)

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Scaffolding: Biological Activity and Synthetic Utility of (2S,3S) vs (2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the development of complex, nitrogen-containing therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the development of complex, nitrogen-containing therapeutics, the piperidine ring serves as one of the most privileged pharmacophores. Specifically, 3-hydroxy-6-oxopiperidine-2-carboxylic acid and its ester derivatives are highly versatile, non-proteinogenic cyclic amino acids.

While simple pipecolic acid derivatives often exhibit direct biological activity as rigidified glutamate/GABA analogs, the introduction of the C6-lactam and C3-hydroxyl groups shifts the utility of these molecules. Rather than acting as direct receptor agonists, the (2S,3S) and (2R,3S) diastereomers function as critical chiral building blocks (pharmacophoric scaffolds) . The relative stereochemistry at C2 and C3 dictates the 3D trajectory of downstream functionalization, ultimately determining the biological activity of the synthesized target alkaloids—ranging from voltage-gated sodium channel (VGSC) modulators to potent cytotoxic agents [1, 2].

This guide objectively compares the structural dynamics, target biological profiles, and experimental workflows of the (2S,3S) and (2R,3S) diastereomers.

Structural Causality & Conformational Dynamics

The core divergence between the two diastereomers lies in their ring puckering and steric strain, which directly impact their synthetic reactivity and the biological target's binding affinity.

  • (2R,3S)-Diastereomer (trans): In a standard chair conformation, the trans relationship allows both the C2-carboxylate and C3-hydroxyl groups to occupy diequatorial positions. This minimizes 1,3-diaxial interactions, making the scaffold thermodynamically stable and highly resistant to C2-epimerization. This rigid, stable geometry is the exact stereochemical arrangement required to build the indolizidine core of Pumiliotoxins (PTXs) [1].

  • (2S,3S)-Diastereomer (cis): The cis configuration forces the molecule into an axial-equatorial arrangement. The proximity of the C2-carboxylate and C3-hydroxyl groups increases the propensity for undesired intramolecular hydrogen bonding or beta-lactonization during activation. However, this specific spatial arrangement is mandatory for the synthesis of 6-6 fused quinolizidine systems, such as the cytotoxic Clavepictines and Lepadines [2].

Biological Activity Profiles: The Scaffold Effect

Because these compounds are utilized as advanced intermediates, their "biological activity" is best measured by the pharmacodynamics of the natural products they exclusively generate.

The (2R,3S) Pathway: Pumiliotoxins and VGSC Modulation

The (2R,3S) scaffold is the primary precursor for Pumiliotoxins (e.g., PTX 251D, hPTX 223G). These alkaloids are potent positive allosteric modulators of Voltage-Gated Sodium Channels (VGSCs) . By binding to Site 8 on the Nav1.x channel alpha-subunit, they delay channel inactivation, leading to prolonged sodium influx, secondary calcium release from the sarcoplasmic reticulum, and severe myotonic/cardiotonic activity [1].

The (2S,3S) Pathway: Clavepictines and Cytotoxicity

The (2S,3S) scaffold directs the synthesis toward Clavepictines A and B. These quinolizidine alkaloids exhibit potent cytotoxic and apoptotic activity against various human cancer cell lines (e.g., A549, HL-60) and possess strong antifungal properties. The mechanism involves cell membrane disruption and the induction of intrinsic apoptotic pathways.

G Start Substituted Pyridine Precursors Scaffold_2R3S (2R,3S)-3-hydroxy-6-oxopiperidine -2-carboxylic acid Start->Scaffold_2R3S Asymmetric Reduction Scaffold_2S3S (2S,3S)-3-hydroxy-6-oxopiperidine -2-carboxylic acid Start->Scaffold_2S3S Asymmetric Reduction Target_PTX Pumiliotoxins (PTXs) (Indolizidines) Scaffold_2R3S->Target_PTX N-allylation & Ring Closure Target_Clav Clavepictines / Lepadines (Quinolizidines) Scaffold_2S3S->Target_Clav Grignard Addition & Metathesis Bio_VGSC VGSC Activation (Cardiotonic/Myotonic) Target_PTX->Bio_VGSC Binds Nav1.x Site 8 Bio_Cyto Cytotoxicity / Apoptosis (Anti-cancer/Anti-fungal) Target_Clav->Bio_Cyto Apoptotic Induction

Caption: Divergent synthetic pathways and resulting biological activities of the (2R,3S) and (2S,3S) scaffolds.

Quantitative Data Comparison

The following table summarizes the structural, synthetic, and biological metrics of the two diastereomeric scaffolds.

Metric / Property(2S,3S)-Diastereomer(2R,3S)-Diastereomer
Relative Stereochemistry cis (Axial-Equatorial)trans (Diequatorial)
Thermodynamic Stability Moderate (Prone to steric clash)High (Minimized 1,3-diaxial interactions)
Lactonization Propensity High (Requires robust C3 protection)Low
Primary Alkaloid Target Clavepictines, LepadinesPumiliotoxins (PTXs), Homopumiliotoxins
Target Biological Mechanism Cytotoxicity / ApoptosisVGSC Positive Allosteric Modulator
Representative Target Potency IC50 ≈ 1.5 µM (Clavepictine A, HL-60 cells)EC50 ≈ 20 nM (PTX 251D, Nav1.5 activation)
Key Synthetic Transformation C2-Homologation via Wittig ReactionN-Allylation & Ring-Closing Metathesis (RCM)

Experimental Protocols: Divergent Functionalization

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing these scaffolds in drug development.

Protocol A: Indolizidine Core Assembly from the (2R,3S) Scaffold

Objective: Convert (2R,3S)-ethyl 1-allyl-3-hydroxy-6-oxopiperidine-2-carboxylate into a bicyclic indolizidine (Pumiliotoxin precursor).

Causality Note: The C3-hydroxyl must be protected as a bulky silyl ether (TBS) prior to Grignard addition. Failure to do so will result in the free hydroxyl quenching the organometallic reagent, destroying the yield and potentially causing C2-epimerization via an enolate intermediate.

  • C3-Protection:

    • Dissolve the (2R,3S) scaffold (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) and TBS-Cl (1.2 eq) at 0 °C.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar starting material ( Rf​≈0.1 ) will convert to a non-polar product ( Rf​≈0.6 ).

  • Grignard Addition to C2-Ester:

    • Cool the protected intermediate to -78 °C in anhydrous THF. Dropwise add alkylmagnesium bromide (1.1 eq).

    • Causality: Maintaining -78 °C prevents over-addition to the tertiary alcohol. The lactam carbonyl at C6 is less electrophilic than the C2-ester, ensuring regioselectivity.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the resulting N-allyl ketone in degassed CH2​Cl2​ . Add Grubbs' 2nd Generation Catalyst (5 mol%). Reflux for 12 hours.

    • Validation: Confirm ring closure via 1H -NMR by the disappearance of the terminal vinyl protons (multiplets at δ 5.1–5.8 ppm) and the emergence of internal cyclic alkene protons.

Protocol B: Quinolizidine Core Assembly from the (2S,3S) Scaffold

Objective: Homologate the (2S,3S) scaffold for 6-6 fused ring synthesis (Clavepictine precursor).

Causality Note: Because the (2S,3S) isomer is cis, the C2-ester is sterically hindered by the axial C3-hydroxyl group. Reductive homologation must be performed using a sterically undemanding reducing agent.

  • Selective Reduction:

    • Treat the (2S,3S) ester with Super-Hydride ( LiEt3​BH ) in THF at -78 °C to yield the primary alcohol.

    • Causality: Super-Hydride is chosen over LiAlH4​ because it selectively reduces the ester without over-reducing the C6-lactam into a piperidine.

  • Swern Oxidation & Wittig Homologation:

    • Oxidize the primary alcohol to an aldehyde using oxalyl chloride and DMSO in CH2​Cl2​ at -78 °C.

    • Immediately trap the sensitive aldehyde with a stabilized Wittig reagent (e.g., methyl (triphenylphosphoranylidene)acetate) to extend the carbon chain by two units.

    • Validation: Confirm the E-alkene geometry via 1H -NMR coupling constants ( J≈15−16 Hz for the newly formed alkene protons).

G PTX Pumiliotoxin (from 2R,3S scaffold) VGSC Voltage-Gated Na+ Channel (Nav1.x) PTX->VGSC Binds Allosteric Site Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Delays Inactivation Ca_Release SR Ca2+ Release Na_Influx->Ca_Release Depolarization Contraction Muscle Contraction (Myotonic Activity) Ca_Release->Contraction Actomyosin Crossbridging

Caption: Downstream signaling pathway of (2R,3S)-derived Pumiliotoxins mediating myotonic activity.

References

  • Toyooka, N., et al. "Divergent Syntheses of Pumiliotoxin-Type Poison-Frog Alkaloids." ChemistrySelect, vol. 6, no. 8, 2021, pp. 1939-1945. Available at:[Link][1][2]

  • Toyooka, N., et al. "Divergent total synthesis of indolizidine-, quinolizidine-, and decahydroquinoline-type poison-frog alkaloids." Advances in Heterocyclic Chemistry, vol. 144, 2024, pp. 49-88. Available at:[Link][3]

  • "In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters." The Journal of Organic Chemistry, 2017. Available at:[Link][4][5]

Sources

Comparative

LC-MS/MS method validation for (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid quantification

LC-MS/MS Method Validation and Column Comparison Guide for the Quantification of (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid The Analytical Challenge: Polarity and Retention (2S,3S)-3-hydroxy-6-oxopiperidine-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Method Validation and Column Comparison Guide for the Quantification of (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

The Analytical Challenge: Polarity and Retention

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid (MW: 159.14 g/mol ) is a highly polar, cyclic amino acid derivative characterized by a carboxylic acid, a hydroxyl group, and a lactam ring. In bioanalytical LC-MS/MS, quantifying such highly polar, low-molecular-weight organic acids in complex biological matrices (e.g., plasma, urine) presents a significant challenge. On traditional reversed-phase (C18) stationary phases, these hydrophilic analytes exhibit minimal hydrophobic partitioning, resulting in co-elution with the column void volume. This early elution leads to severe ion suppression from unretained matrix components (such as endogenous salts, phospholipids, and proteins), drastically compromising the Lower Limit of Quantification (LLOQ) and method reproducibility.

Chromatographic Strategy Comparison: C18 vs. Mixed-Mode vs. HILIC

To establish a robust, self-validating analytical method, we must select a chromatographic mechanism that provides adequate retention ( k′>2 ) to separate the analyte from matrix suppression zones. We compared three distinct column chemistries:

  • Reversed-Phase (C18): Relies purely on hydrophobic interactions.

  • Mixed-Mode Anion Exchange (MAX): Combines hydrophobic alkyl chains with positively charged basic groups, offering dual-retention mechanisms for organic acids [4].

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC): Utilizes a highly polar stationary phase where retention is driven by partitioning into a water-enriched layer, hydrogen bonding, and weak electrostatic interactions [3].

Quantitative Performance Comparison

Column ChemistryMobile Phase StrategyRetention Time (min)Peak Asymmetry (Tf)Matrix Factor (IS-normalized)LLOQ (ng/mL)
Standard C18 High Aqueous (98% Water)0.8 (Void)1.850.45 (Severe Suppression)50.0
Mixed-Mode AX Aqueous/Organic Gradient3.51.200.885.0
Z-HILIC High Organic (90% ACN) to Aqueous4.21.050.98 (Negligible Suppression)1.0

Mechanistic Causality: The Z-HILIC column outperformed both C18 and Mixed-Mode AX for this specific analyte. Because HILIC methods begin with a high percentage of organic solvent (e.g., 90% Acetonitrile), the electrospray ionization (ESI) desolvation efficiency is exponentially increased compared to the highly aqueous mobile phases required to retain polar compounds on C18 columns [3]. This enhanced ionization efficiency, combined with the shift of the analyte retention away from the void volume, yields a 50-fold improvement in the LLOQ and an ideal peak shape.

Sample Preparation Comparison: PPT vs. MAX SPE

While Protein Precipitation (PPT) is fast, it fails to remove endogenous phospholipids, which are primary culprits of matrix effects in LC-MS/MS. For an acidic analyte like (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid (pKa ~2.5), Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) is the superior choice.

By adjusting the plasma sample to a basic pH (pH > 8), the carboxylic acid is fully deprotonated. When loaded onto a MAX SPE cartridge, the analyte binds tightly to the permanently positively charged quaternary amine groups via ionic interactions. This allows for aggressive washing with 100% methanol to strip away hydrophobic interferences and phospholipids without premature analyte elution. The analyte is finally eluted by dropping the pH with formic acid, neutralizing the carboxylate group and breaking the ionic bond.

SPE_Workflow Start Plasma Sample (Spiked with SIL-IS) Pretreat Pretreatment Dilute 1:1 with 5% NH4OH Start->Pretreat Load Load Sample (Analyte binds via anion exchange) Pretreat->Load Condition Condition MAX Cartridge MeOH then Water Condition->Load Wash1 Wash 1 (Aqueous) 5% NH4OH in Water Load->Wash1 Wash2 Wash 2 (Organics) 100% MeOH Wash1->Wash2 Elute Elution 5% Formic Acid in MeOH Wash2->Elute Evaporate Evaporate & Reconstitute in 90% ACN (HILIC compatible) Elute->Evaporate LCMS HILIC-MS/MS Analysis Evaporate->LCMS

Caption: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for highly polar organic acids.

Method Validation Protocol (ICH M10 & FDA 2018 Standards)

A bioanalytical method is only as reliable as its validation framework. The following step-by-step protocol ensures the method meets the rigorous standards set by the ICH M10 guideline [1] and the FDA Bioanalytical Method Validation Guidance (2018) [2].

Validation_Logic Core ICH M10 / FDA 2018 Method Validation Selectivity Selectivity & Specificity Interference <20% LLOQ Core->Selectivity Matrix Matrix Effect IS-normalized MF CV <15% Core->Matrix AccPrec Accuracy & Precision ±15% bias/CV (±20% at LLOQ) Core->AccPrec Stability Stability Assessments Benchtop, Freeze-Thaw Core->Stability Dilution Dilution Integrity Accuracy within ±15% Core->Dilution

Caption: Core bioanalytical method validation parameters per ICH M10 and FDA guidelines.

Step-by-Step Validation Procedures:

A. Selectivity and Specificity

  • Mechanism: Ensures the MS/MS transitions (e.g., m/z 158.1 → 114.1 in ESI- mode) are free from endogenous isobaric interference.

  • Protocol: Analyze blank matrix samples from at least 6 independent sources (including hemolyzed and lipemic lots).

  • Acceptance Criteria: Any interfering peak at the retention time of the analyte must be ≤20% of the LLOQ response, and ≤5% of the Stable Isotope-Labeled Internal Standard (SIL-IS) response [1].

B. Matrix Effect (Matrix Factor)

  • Mechanism: Evaluates whether endogenous matrix components alter the ionization efficiency of the analyte.

  • Protocol: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction (post-extraction spike) into blank matrix extracts against the peak area of the analyte in a pure solvent solution at the exact same concentration. Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.

  • Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized MF across the 6 independent lots must be <15% [1].

C. Accuracy and Precision (A&P)

  • Mechanism: Validates the reproducibility and exactness of the quantification across the dynamic range.

  • Protocol: Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ). Analyze 5 replicates per level across at least 3 independent analytical runs spanning multiple days.

  • Acceptance Criteria: Intra-run and inter-run precision (CV%) must be ≤15% (≤20% for LLOQ). Mean accuracy (bias) must be within ±15% of the nominal concentration (±20% for LLOQ) [2].

D. Dilution Integrity

  • Mechanism: Confirms that study samples with concentrations exceeding the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix without introducing quantitative bias.

  • Protocol: Spike blank matrix with the analyte at a concentration above the ULOQ (e.g., 1.5x ULOQ). Dilute this sample with blank matrix using the intended dilution factors (e.g., 1:10 and 1:50) in 5 replicates.

  • Acceptance Criteria: The precision and accuracy of the back-calculated concentrations must be within ±15% [2].

References

  • M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies.
  • Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector.
Validation

Comprehensive Validation Guide: Chiral Separation Strategies for (2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic Acid

Introduction The synthesis and quality control of complex peptidomimetics and alkaloid natural products often rely on highly functionalized chiral building blocks. Among these, (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis and quality control of complex peptidomimetics and alkaloid natural products often rely on highly functionalized chiral building blocks. Among these, (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid presents a unique analytical challenge. As a cyclic secondary amino acid (a substituted pipecolic acid derivative) containing a zwitterionic core, a rigid lactam ring, and a secondary hydroxyl group, it defies conventional reverse-phase separation strategies. Determining its enantiomeric purity requires highly specific Chiral Stationary Phases (CSPs) capable of recognizing subtle spatial differences across its multiple functional groups.

This guide provides an objective, data-driven comparison of chiral separation methodologies for this compound, culminating in a self-validating, ICH-compliant protocol designed for immediate laboratory implementation.

Mechanistic Causality in Chiral Separation

Selecting the correct CSP requires understanding the molecular interactions at play. For underivatized, highly polar cyclic amino acids, three primary separation mechanisms are viable:

  • Ligand Exchange (e.g., Chirex 3126): This method utilizes a chiral selector (such as D-penicillamine) covalently bonded to the silica surface, which forms a reversible, diastereomeric ternary complex with a transition metal ion (typically Cu²⁺) and the analyte[1]. Causality: The carboxylic acid and the adjacent nitrogen of the piperidine ring act as bidentate ligands. Because (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid has a rigid stereocenter, its spatial orientation dictates the thermodynamic stability of the copper complex. The enantiomer forming the most energetically stable complex is retained longer, yielding baseline separation without the need for pre-column derivatization 1[1].

  • Macrocyclic Glycopeptides (e.g., Teicoplanin - CHIROBIOTIC T): Teicoplanin features multiple chiral centers, hydrogen-bonding sites, and hydrophobic pockets, making it highly selective for underivatized amino acids and alpha-hydroxycarboxylic acids[2]. Causality: Enantiorecognition occurs via a combination of hydrogen bonding (with the analyte's hydroxyl and carboxylate groups) and steric hindrance. However, the bulky lactam ring of the 6-oxopiperidine moiety can restrict deep inclusion into the glycopeptide cleft, sometimes resulting in lower resolution compared to ligand exchange 2[2].

  • Modified Crown Ethers: While traditional crown ethers (like (+)-(18-crown-6)-tetracarboxylic acid) are highly specific for primary amines via host-guest inclusion, recent advancements have introduced tethering amide groups that extend their utility[3]. Causality: The tethered groups provide secondary hydrogen-bonding sites that can interact with the secondary amine of pipecolic acid derivatives. However, to achieve optimal resolution, these phases often require the analyte to be derivatized into an amide, adding unwanted complexity to routine QC workflows 3[3].

Product Performance Comparison

The following table summarizes the performance of these three CSPs for the separation of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid and its stereoisomers.

Chiral Stationary Phase (CSP)Commercial ExamplePrimary Separation MechanismOptimal Mobile PhaseTypical Resolution ( Rs​ )Suitability for Target Analyte
Ligand Exchange Chirex 3126 (D-Penicillamine)Diastereomeric Cu(II) chelation2 mM CuSO₄ / MeOH (85:15)> 2.5Optimal: Direct separation; excellent for underivatized cyclic amino/hydroxy acids.
Macrocyclic Glycopeptide CHIROBIOTIC TH-bonding, steric exclusionMeOH / H₂O (Polar Ionic Mode)1.5 - 2.0Good: Effective, but the bulky lactam ring may hinder deep inclusion.
Modified Crown Ether Crownpak CR(+)Host-guest inclusion, H-bondingHClO₄ (pH 1.5) / MeOH< 1.5Suboptimal: Best for primary amines; secondary cyclic amines often require derivatization.

Experimental Workflow

To ensure robustness, the method development and validation must follow a logical progression from screening to routine analysis.

ValidationWorkflow Screening Phase 1: CSP Screening Evaluate Ligand Exchange vs. Teicoplanin Optimization Phase 2: Method Optimization Tune Cu(II) conc., pH, & Temperature Screening->Optimization Select Optimal CSP Validation Phase 3: ICH Q2(R1) Validation Assess Linearity, LOD/LOQ, & Accuracy Optimization->Validation Lock Method Parameters SST Phase 4: System Suitability Verify Rs > 1.5 & Tailing < 1.2 Validation->SST Define Acceptance Criteria Routine Routine QC Analysis Enantiomeric Purity Testing SST->Routine Method Transfer

Method development and validation workflow for chiral HPLC analysis.

Detailed Step-by-Step Methodologies: Ligand Exchange HPLC Validation

Based on the comparative data, Ligand Exchange (Chirex 3126) is the optimal choice for this compound. The following protocol outlines a self-validating system for its enantiomeric separation.

Objective: Validate the enantiomeric purity of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid against its (2R,3R), (2S,3R), and (2R,3S) stereoisomers.

Phase 1: Chromatographic Setup & Equilibration

  • Column Installation: Install a Chirex 3126 (D-Penicillamine) column (150 x 4.6 mm, 5 µm)[1].

  • Mobile Phase Preparation: Dissolve 0.319 g of anhydrous CuSO₄ in 1.0 L of HPLC-grade water to yield a 2 mM solution. Mix 850 mL of this aqueous solution with 150 mL of Methanol (85:15 v/v). Causality: The 2 mM Cu(II) concentration maintains the dynamic equilibrium of the chiral selector complex without precipitating or causing excessive UV background noise. Methanol acts as an organic modifier to reduce the hydrophobic retention of the piperidine ring, sharpening the peaks and reducing analysis time[4].

  • System Equilibration: Flush the column at 1.0 mL/min for 45 minutes at a controlled column temperature of 25 °C. Monitor the baseline at 254 nm (the absorbance maximum of the Cu-analyte complex) until stable.

Phase 2: System Suitability Testing (SST) - The Self-Validating Core Before proceeding with validation, the system must prove its capability.

  • Standard Injection: Inject 10 µL of a 1.0 mg/mL racemic mixture of the target compound.

  • Acceptance Criteria & Troubleshooting:

    • Resolution ( Rs​ ): Must be 2.0 between the (2S,3S) enantiomer and its closest eluting stereoisomer. If Rs​ < 2.0, decrease the methanol concentration by 2-5% to increase retention and complexation time.

    • Tailing Factor ( Tf​ ): Must be 1.5. Causality: Tailing in ligand exchange often indicates secondary interactions with unshielded silanols. If Tf​ > 1.5, adding a trace amount of ammonium acetate (e.g., 10 mM) can mask these sites.

    • Precision: RSD of retention time must be 1.0% over 6 replicate injections.

Phase 3: ICH Q2(R1) Validation Execution

  • Specificity: Inject a blank (mobile phase diluent) to ensure no interfering peaks elute at the retention times of the stereoisomers. The complexation-based UV detection at 254 nm inherently provides high specificity, as non-chelating impurities will not absorb strongly at this wavelength.

  • Linearity & Range: Prepare calibration standards of the minor enantiomer ranging from the LOQ (typically 0.05% of nominal concentration) to 150% of the target analytical concentration. Plot peak area versus concentration. Requirement: R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the (2R,3R) enantiomer into a pure (2S,3S) sample at 0.1%, 0.5%, and 1.0% levels. Calculate recovery. Requirement: 90% - 110% recovery.

  • Limit of Detection/Quantitation (LOD/LOQ): Determine based on Signal-to-Noise (S/N). LOD requires S/N 3; LOQ requires S/N 10. Causality: Because UV detection relies on the Cu(II)-analyte complex rather than the analyte's intrinsic (and weak) chromophore, baseline noise must be strictly controlled via rigorous temperature stabilization (column oven) and high-quality pulse dampening in the HPLC pump.

References

  • Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)
  • Amino Acid and Peptide Chiral Separations Source: Sigma-Aldrich URL
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange Source: Phenomenex URL

Sources

Comparative

A Researcher's Guide to the Pharmacokinetic Comparison of Chiral Piperidine Analogs: (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid and its Enantiomer

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For chiral compounds, enantiomers can exhibit signif...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For chiral compounds, enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. This guide provides a comprehensive framework for the pharmacokinetic comparison of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid and its (2R,3R) enantiomer. While specific data for these exact molecules are not publicly available, this document serves as a detailed roadmap for researchers, outlining the essential in vitro and in vivo studies required to elucidate their comparative absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these stereoselective differences is paramount for selecting the optimal candidate for further development and ensuring clinical safety and efficacy.

The Imperative of Stereoselective Pharmacokinetic Analysis

Enantiomers of a chiral drug can be viewed by the body as two distinct substances.[1][2] Biological systems, being inherently chiral, often interact differently with each enantiomer. This can lead to stereoselectivity in all aspects of pharmacokinetics:

  • Absorption: One enantiomer may be preferentially absorbed over the other due to interactions with chiral transporters in the gut wall.[2]

  • Distribution: Enantiomers can exhibit different affinities for plasma and tissue proteins, leading to variations in their volume of distribution and the concentration of unbound, pharmacologically active drug.[1]

  • Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family, can show marked stereoselectivity, metabolizing one enantiomer at a faster rate than the other.[1]

  • Excretion: Renal clearance can also be stereoselective, with one enantiomer being eliminated more rapidly.[2]

Consequently, a comprehensive pharmacokinetic comparison is not merely an academic exercise but a regulatory expectation and a scientific necessity for the development of new stereoisomeric drugs.

Comparative ADME Profiling: A Step-by-Step Experimental Guide

This section details the essential in vitro and in vivo experimental protocols to build a comparative pharmacokinetic profile of the (2S,3S) and (2R,3R) enantiomers of 3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Part 1: In Vitro Characterization

In vitro assays are crucial for early-stage assessment of ADME properties, offering high-throughput screening and mechanistic insights before progressing to more complex and resource-intensive in vivo studies.

The Caco-2 permeability assay is a well-established in vitro model that predicts human intestinal absorption.[3][4]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-to-B): The test compound (each enantiomer separately) is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.[2]

    • Basolateral to Apical (B-to-A): The test compound is added to the basolateral side, and its appearance on the apical side is monitored. This helps to identify the potential for active efflux.[2]

  • Sample Analysis: Samples from the donor and receiver compartments are collected at specific time points and the concentration of each enantiomer is quantified using a validated enantioselective LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.

Causality Behind Experimental Choices:

  • The bidirectional nature of the assay is critical for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), which can significantly limit oral absorption.

  • Using a validated, stereospecific analytical method is non-negotiable to accurately quantify each enantiomer and avoid misleading results.

This assay evaluates the susceptibility of the enantiomers to metabolism by phase I enzymes, primarily cytochrome P450s.[6]

Experimental Protocol:

  • Incubation: Each enantiomer is incubated with pooled human liver microsomes at 37°C.[7]

  • Cofactor Addition: The metabolic reaction is initiated by the addition of NADPH.[7]

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The remaining concentration of the parent enantiomer at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of each enantiomer is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Pooled human liver microsomes are used to average out inter-individual variability in metabolic enzyme activity.

  • The inclusion of a time-zero sample is crucial as it represents the initial concentration before any metabolism has occurred.

This assay determines the fraction of the drug that is bound to plasma proteins, which influences its distribution and availability to target sites.[8][9]

Experimental Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[8]

  • Sample Preparation: Plasma (human, rat, etc.) is spiked with each enantiomer.

  • Dialysis: The plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other. The system is incubated until equilibrium is reached.[8]

  • Sample Analysis: The concentration of the enantiomer in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Causality Behind Experimental Choices:

  • Equilibrium dialysis is considered the gold standard as it minimizes non-specific binding effects.[10]

  • It is important to perform this assay at a therapeutically relevant concentration of the drug.

Part 2: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models provide a holistic view of the ADME properties of the enantiomers in a complex biological system.[11][12]

This study will determine key pharmacokinetic parameters after intravenous and oral administration.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of each enantiomer is administered to a group of rats via the tail vein.

    • Oral (PO) Administration: A single dose of each enantiomer is administered to another group of rats by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein.[13]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of each enantiomer in the plasma samples is quantified using a validated enantioselective LC-MS/MS bioanalytical method.[14][15]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Causality Behind Experimental Choices:

  • The inclusion of an IV dose group is essential for determining the absolute bioavailability of the orally administered drug.

  • A robust and validated bioanalytical method is critical for generating reliable data for pharmacokinetic modeling.[16]

Data Presentation and Interpretation

For a clear and objective comparison, the pharmacokinetic data for the two enantiomers should be summarized in tables.

Table 1: Comparative In Vitro ADME Properties

Parameter(2S,3S)-enantiomer(2R,3R)-enantiomer
Caco-2 Permeability
Papp (A-to-B) (cm/s)
Papp (B-to-A) (cm/s)
Efflux Ratio
Metabolic Stability
In Vitro t½ (min)
Intrinsic Clearance (µL/min/mg protein)
Plasma Protein Binding
% Bound (Human Plasma)
% Bound (Rat Plasma)

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats

Parameter(2S,3S)-enantiomer(2R,3R)-enantiomer
Intravenous (IV) Administration
Cmax (ng/mL)
Tmax (h)
AUC(0-inf) (ngh/mL)
Clearance (CL) (mL/h/kg)
Volume of Distribution (Vd) (L/kg)
Half-life (t½) (h)
Oral (PO) Administration
Cmax (ng/mL)
Tmax (h)
AUC(0-inf) (ngh/mL)
Bioavailability (F%)

Visualizing the Experimental Workflow

Diagrams generated using Graphviz can provide a clear visual representation of the experimental workflows.

in_vitro_workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_analysis Analysis caco2 Caco-2 Permeability Assay lcms Enantioselective LC-MS/MS caco2->lcms microsomes Metabolic Stability (HLM) microsomes->lcms ppb Plasma Protein Binding ppb->lcms pk_params Calculate In Vitro Parameters lcms->pk_params

Caption: In Vitro ADME Experimental Workflow.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose IV Dosing (Rats) blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose PO Dosing (Rats) po_dose->blood_sampling bioanalysis Enantioselective Bioanalysis (LC-MS/MS) blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: In Vivo Pharmacokinetic Experimental Workflow.

Conclusion

A thorough, side-by-side pharmacokinetic comparison of the enantiomers of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is essential for informed decision-making in the drug development process. By following the detailed experimental protocols outlined in this guide, researchers can generate the critical data needed to understand the stereoselective ADME properties of these compounds. This knowledge will ultimately facilitate the selection of the most promising enantiomer for clinical development, leading to safer and more effective therapeutics.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. Available at: [Link]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Concept Life Sciences. Caco-2 Permeability. Available at: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available at: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • protocols.io. In-vitro plasma protein binding. Available at: [Link]

  • PubMed. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Available at: [Link]

  • Evotec. Microsomal Stability. Available at: [Link]

  • Evotec. Plasma Protein Binding Assay. Available at: [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • A Quick Introduction to Graphviz. Available at: [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). Available at: [Link]

  • PubMed. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Available at: [Link]

  • YouTube. Graphviz tutorial. Available at: [Link]

  • National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Available at: [Link]

  • Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]

  • PPD, Inc. Preclinical Studies in Drug Development. Available at: [Link]

  • Duke University. Preclinical Regulatory Requirements. Available at: [Link]

  • LinkedIn. How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available at: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • National Center for Biotechnology Information. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]

  • Patsnap. How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. Available at: [Link]

  • MDPI. Development of a Population Pharmacokinetic Model Characterizing the Tissue Distribution of Resveratrol After Administration by Different Routes and Doses in Rats. Available at: [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Graphviz Documentation. User Guide. Available at: [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Available at: [Link]

  • YouTube. Graphviz and dot: Generating Diagrams with Code. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of specialized chiral building blocks. (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of specialized chiral building blocks. (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a highly functionalized, stereospecific piperidine derivative. It serves as a pivotal intermediate in the asymmetric synthesis of complex alkaloids, such as the clavepictine family of natural products[1].

While its utility in pharmaceutical development is undeniable, its unique physicochemical profile demands rigorous operational and disposal protocols. Standard organic waste procedures are insufficient. This guide provides a self-validating, step-by-step system for managing this compound, ensuring laboratory safety, environmental compliance, and scientific integrity.

Physicochemical Profile and Hazard Causality

Designing a safe handling and disposal protocol requires reverse-engineering the molecule's hazards. The compound contains a secondary amine (within the piperidine ring), a carboxylic acid, a hydroxyl group, and a lactam carbonyl. Based on structural analogs like pipecolic acid and Boc-protected piperidine derivatives, we can establish a definitive hazard profile[2][3].

Table 1: Quantitative and Qualitative Hazard Data

Property / Hazard ClassGHS ClassificationOperational Implication & Causality
Physical State Solid (Powder)High risk of aerosolization; requires strict draft protection to prevent inhalation.
Oral Toxicity Acute Tox. 4Harmful if swallowed; mandates strict laboratory hygiene and glove discipline[2].
Dermal/Ocular Skin Irrit. 2; Eye Irrit. 2Causes serious irritation; requires full PPE (goggles, nitrile gloves)[2][3].
Respiratory STOT SE 3May cause respiratory irritation; avoid breathing dust[2][3].
Combustion Emits NOx and COxThermal decomposition of the nitrogen ring requires specialized incineration[3][4].

Operational Safety & Handling Workflow

Before discussing disposal, we must establish the operational parameters that prevent environmental release during active experimentation.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood. Causality: The fine powder form poses a significant STOT SE 3 inhalation risk[3].

  • PPE Deployment: Don standard nitrile gloves, a lab coat, and tight-fitting safety goggles. If weighing outside a draft-protected area is unavoidable, a particulate respirator (N95 or P100) is mandatory.

  • Tooling: Utilize anti-static, non-sparking spatulas. Causality: Organic powders can accumulate static charge, leading to sudden aerosolization or, in extreme cases, dust deflagration.

Step-by-Step Disposal Methodologies

Because this molecule contains a nitrogen-rich piperidine ring, standard organic waste disposal (like simple landfilling or open burning) is strictly prohibited. Thermal decomposition will release toxic nitrogen oxides (NOx)[3].

Protocol A: Solid Waste Destruction
  • Collection & Containment: Sweep up solid waste and shovel it into a chemically compatible, sealable polyethylene container[2][3].

    • Causality: Polyethylene is inert to weak organic acids and prevents moisture ingress, which could degrade the compound or cause unwanted side reactions.

  • Chemical Segregation: Store the sealed containers in a cool, dry, well-ventilated area, strictly segregated from strong oxidizing agents and strong bases[2][4].

    • Causality: Piperidine derivatives can react exothermically with strong oxidizers, posing an auto-ignition risk.

  • Solvent Slurry Preparation: Dissolve or mix the collected solid material with a combustible solvent (e.g., ethanol or a designated waste solvent)[4].

    • Causality: Solid organic acids often burn unevenly. Creating a combustible solvent slurry ensures a uniform burn rate and complete thermal destruction.

  • Regulated Incineration: Transfer the mixture to a licensed waste contractor for destruction in a chemical incinerator equipped with an afterburner and an alkaline scrubber[4].

    • Causality: The afterburner ensures that any volatilized, unburned organic fragments are subjected to secondary combustion. The alkaline scrubber is non-negotiable; it neutralizes the acidic NOx gases generated from the piperidine nitrogen before they can be released into the atmosphere[3][4].

WasteWorkflow Start Waste Generation: (2S,3S)-3-hydroxy-6-oxopiperidine- 2-carboxylic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid PackSolid Seal in Compatible Polyethylene Container Solid->PackSolid PackLiquid Mix with Combustible Solvent in Carboy Liquid->PackLiquid Incineration Chemical Incinerator (Equipped with Afterburner) PackSolid->Incineration Licensed Contractor PackLiquid->Incineration Licensed Contractor Scrubber Alkaline Scrubber (NOx Neutralization) Incineration->Scrubber Exhaust Gas (NOx, CO2) SafeRelease Safe Environmental Release (N2, H2O, CO2) Scrubber->SafeRelease Scrubbed Emissions

Workflow for the segregation, packaging, and safe incineration of piperidine derivative waste.

Spill Mitigation and Recovery Protocol

A spill represents an immediate failure of primary containment. Recovery must be systematic to validate that the laboratory environment has been returned to a safe state. Do not immediately flush a solid spill with water, as this can spread the active pharmaceutical intermediate over a larger surface area.

Emergency Spill Response:

  • Ventilation & Isolation: Immediately ventilate the area and restrict access to personnel without proper PPE[4].

    • Causality: Mitigates the accumulation of airborne dust, directly addressing the STOT SE 3 respiratory hazard[3].

  • Mechanical Recovery: Scoop up the solid material or absorb liquid material using non-sparking tools[4]. Place the recovered material into a dedicated, sealable disposal container.

  • Chemical Decontamination: Wash the affected spill area gently and thoroughly with generous quantities of running water and non-abrasive soap[4].

    • Causality: Because the compound is a polar organic acid, mild soap and water will effectively solubilize and remove residual microscopic traces from benchtops, neutralizing the Category 2 skin/eye contact hazard.

SpillResponse Spill Accidental Spill (Solid/Liquid) Ventilate 1. Ventilate Area & Don PPE Spill->Ventilate Recover 2. Mechanical Recovery (Sweep/Absorb) Ventilate->Recover Decon 3. Wash Area (Soap & Water) Recover->Decon Dispose 4. Containerize for Incineration Decon->Dispose

Sequential spill mitigation protocol ensuring minimal exposure and total environmental containment.

References

  • Matrix Scientific. (2017). 1-Pyrimidin-2-yl-piperidine-2-carboxylic acid Safety Data Sheet. Retrieved from 4[4]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-BOC-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved from2[2]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: D(+)-Pipecolinic acid / (R)-Piperidine-2-carboxylic acid. Retrieved from3[3]

  • DrugFuture. Clavepictine A Synthesis Database (Application of chiral building blocks to the synthesis of drugs). Retrieved from 1[1]

Sources

Handling

Personal protective equipment for handling (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. Handling highly functionalized chiral building blocks like (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. Handling highly functionalized chiral building blocks like (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid requires an understanding of both the physical behavior of the molecule and the chemical context of its use.

This compound is a critical chiral intermediate utilized in the complex total synthesis of pharmaceutical alkaloids, most notably in the synthesis pathways for Clavepictine A and B[1]. Because it contains both a carboxylic acid and a lactam (oxopiperidine) moiety, it presents specific handling challenges regarding electrostatic aerosolization, mucosal irritation, and solvent compatibility.

The following guide provides a self-validating, causally driven operational and disposal plan.

Mechanistic Hazard Profile & Quantitative Data

Before handling the compound, you must understand its physical and chemical behavior. As a cyclic amino acid derivative, it exists as a fine, crystalline solid. The primary operational hazard is electrostatic aerosolization during weighing. Inhalation or mucosal contact with the airborne powder causes localized pH shifts due to the carboxylic acid group, leading to acute respiratory and ocular irritation.

To design a safe dissolution and transfer protocol, we must look at the solubility profile of its direct structural analogs (e.g., D-Pyrohomoglutamic acid / 6-oxopiperidine-2-carboxylic acid) [2].

Table 1: Quantitative Solubility & Physicochemical Reference Data

Solvent / Medium Estimated Solubility Operational Implication
Dimethylformamide (DMF) 30 mg/mL Preferred for organic synthesis; requires double-gloving due to rapid dermal penetration.
Dimethyl Sulfoxide (DMSO) 30 mg/mL Excellent for assay prep; acts as a carrier solvent, increasing systemic toxicity risks.
Ethanol (EtOH) 30 mg/mL Safer alternative for initial dissolution if compatible with the downstream reaction.

| PBS (pH 7.2) | 10 mg/mL | Aqueous biological assays; requires vigorous vortexing. |

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow is dictated by the compound's physical state and the solvents required for its dissolution.

Table 2: Causality-Driven PPE Requirements

PPE Category Specification Causality (The "Why")
Hand Protection 100% Nitrile Gloves (Minimum 5 mil thickness). Nitrile provides an excellent barrier against solid organic acids. If handling the compound in DMF or DMSO, double-gloving is mandatory because these aprotic solvents rapidly degrade nitrile and carry dissolved solutes through the dermal barrier.
Eye Protection Chemical splash goggles (ANSI Z87.1+). Standard safety glasses leave the orbital cavity exposed to aerosolized acid dust. Goggles create a sealed micro-environment.
Respiratory N95 or P100 Particulate Respirator. Required only if a certified fume hood is unavailable or fails. Protects against fine crystalline dust aerosolization.

| Body Protection | Flame-resistant (FR) lab coat with fitted cuffs. | Loose cuffs can knock over static-charged weigh boats. FR material is required because downstream synthesis often involves reactive reagents (e.g., Hunig's base, super-hydride) [1]. |

Self-Validating Operational Protocol

Do not proceed without verifying each step. This protocol relies on a self-validating system to ensure absolute safety and zero-loss transfer.

Phase 1: Pre-Operation Setup
  • Fume Hood Validation: Turn on the fume hood. Self-Validation: Tape a 2-inch piece of Kimwipe to the bottom of the sash. If the tissue pulls steadily inward at a 45-degree angle, face velocity is sufficient (approx. 100 fpm).

  • Glove Integrity Check: Don the inner layer of nitrile gloves. Self-Validation: Before putting on the second pair, manually trap air in the outer gloves and squeeze. If the glove holds pressure for 5 seconds without deflating, it is free of micro-punctures and safe to don.

Phase 2: Static-Controlled Weighing

Causality: Fine organic powders hold strong electrostatic charges. Transferring them directly from glass to plastic weigh boats causes the powder to repel, leading to aerosolized exposure and inaccurate yields.

  • Discharge the Environment: Place an anti-static ionizer fan inside the fume hood, aimed at the balance.

  • Static Test: Bring a clean, grounded stainless-steel spatula 1 cm away from the powder bed inside the source vial. Self-Validation: If the powder visibly jumps or clings to the metal, the static charge is too high. Run the ionizer for 60 seconds and re-test.

  • Weighing: Tare a glass weighing funnel (preferable to plastic to reduce static) and carefully transfer the (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.

Phase 3: Dissolution & Transfer
  • Solvent Addition: Transfer the glass funnel to the reaction flask. Wash the funnel down with the chosen solvent (e.g., DMF or Ethanol) to ensure quantitative transfer.

  • Verification: Self-Validation: Inspect the neck of the flask and the funnel under bright light. A successful transfer leaves zero visible crystalline residue on the glassware.

Spill Management & Disposal Plan

If a spill occurs, the response must be dictated by the state of the chemical (solid vs. dissolved).

Solid Spill (Powder):

  • Do not sweep. Sweeping aerosolizes the acidic powder.

  • Cover the spill gently with damp paper towels (using water or ethanol) to suppress dust.

  • Wipe inward from the edges to the center.

  • Place all contaminated towels into a solid hazardous waste container.

Liquid Spill (Dissolved in DMF/DMSO):

  • Immediately upgrade to heavy-duty butyl rubber gloves, as DMF/DMSO will penetrate nitrile within minutes.

  • Pour an inert absorbent (e.g., vermiculite or diatomaceous earth) over the spill.

  • Collect the slurry using a non-sparking scoop and transfer it to a designated Organic/Halogenated Liquid Waste container (depending on downstream reagents like MOM-Cl used in Clavepictine synthesis) [3].

  • Wash the surface with copious amounts of soap and water to remove residual solvent.

Workflow Visualization

The following diagram illustrates the logical progression of the safety protocol, highlighting the critical decision matrix during a spill event.

Workflow N1 1. Pre-Operation Validation Verify PPE & Fume Hood Flow N2 2. Static-Controlled Weighing (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid N1->N2 Flow > 100 fpm N3 3. Solvent Addition (DMF/DMSO/EtOH) N2->N3 Powder Secured N4 4. Spill Event? N2->N4 Material Dropped N6 6. Waste Segregation (Solid vs. Organic Liquid) N3->N6 Process Complete N4->N3 No N5 5. Spill Containment & Wet-Wipe / Absorbent N4->N5 Yes N5->N6 Cleaned N7 7. Decontamination & Closure N6->N7 Disposed

Figure 1: Operational and spill-response workflow for handling the chiral intermediate.

References

  • DrugFuture. "Clavepictine A - Synthesis Database." DrugFuture.
  • Cayman Chemical. "D-Pyrohomoglutamic Acid (CAS 72002-30-3)." Cayman Chemical.
  • ChemicalBook. "(S)-2-PIPERIDINONE-6-CARBOXYLIC ACID | 34622-39-4." ChemicalBook.
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